molecular formula C11H24N2O B031140 2-Tert-butyl-1,3-diisopropylisourea CAS No. 71432-55-8

2-Tert-butyl-1,3-diisopropylisourea

Cat. No.: B031140
CAS No.: 71432-55-8
M. Wt: 200.32 g/mol
InChI Key: FESDUDPSRMWIDL-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,3-diisopropylisourea, also known as this compound, is a useful research compound. Its molecular formula is C11H24N2O and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N,N'-di(propan-2-yl)carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24N2O/c1-8(2)12-10(13-9(3)4)14-11(5,6)7/h8-9H,1-7H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESDUDPSRMWIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453004
Record name 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

71432-55-8
Record name 1,1-Dimethylethyl N,N′-bis(1-methylethyl)carbamimidate
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Record name 2-TERT-BUTYL-1,3-DIISOPROPYLISOUREA
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Record name 2-tert-Butyl-1,3-diisopropylisourea
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Foundational & Exploratory

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl N,N'-di(propan-2-yl)carbamimidate, is a sterically hindered O-alkylisourea.[1][2] Its bulky tert-butyl and isopropyl groups confer unique reactivity and selectivity in various chemical transformations.[3]

PropertyValueReference
IUPAC Name tert-butyl N,N'-di(propan-2-yl)carbamimidate[1][2]
Synonyms O-tert-Butyl-N,N'-diisopropylisourea, tert-Butyl N,N'-diisopropylcarbamimidate[4]
CAS Number 71432-55-8[4][5]
Molecular Formula C₁₁H₂₄N₂O[2][4][5]
Molecular Weight 200.32 g/mol [2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 61 °C at 10 mmHg[6]
Density 0.89 ± 0.1 g/cm³ (Predicted)[6]
Refractive Index 1.4240 - 1.4280
Solubility Excellent solubility in organic solvents. Calculated water solubility is 0.3 g/L at 25 °C.[3]
Stability Stable under recommended storage conditions (2-8°C, inert atmosphere, keep in dark place). Possesses good thermal stability.[7]

Synthesis and Reactivity

Synthesis:

This compound is typically synthesized by the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[4]

G DIC N,N'-Diisopropylcarbodiimide (DIC) reaction DIC->reaction tBuOH tert-Butanol tBuOH->reaction CuCl Copper(I) Chloride (catalyst) CuCl->reaction Product This compound reaction->Product Room Temperature, 14 hours

Figure 1: Synthesis of this compound.

Reactivity and Mechanism:

The primary utility of this compound lies in its function as a sterically hindered alkylating agent, particularly for the synthesis of tert-butyl esters from carboxylic acids. The reaction proceeds through the formation of a reactive O-acylisourea intermediate.[8] The bulky substituents on the isourea prevent the common side reaction of N-acylurea formation.[8]

The generally accepted mechanism involves the protonation of the isourea by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the activated isourea to form the O-acylisourea intermediate. This intermediate is then attacked by a nucleophile (in the case of esterification, this can be the displaced tert-butanol or another added alcohol), or it can rearrange. However, the steric hindrance of this compound favors the desired esterification pathway.

Applications in Organic Synthesis

tert-Butyl Esterification:

A significant application of this compound is the conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions. This is particularly valuable for the protection of carboxylic acid functionalities in complex molecule synthesis.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification CarboxylicAcid Carboxylic Acid (e.g., Boc-Ser-OH) Stirring Stirring at 3°C to Room Temperature Overnight CarboxylicAcid->Stirring Isourea This compound Isourea->Stirring Solvent Dichloromethane Solvent->Stirring Hexane Addition of Hexane Stirring->Hexane Filtration Filtration through Celite Hexane->Filtration Evaporation Solvent Removal Filtration->Evaporation Chromatography Column Chromatography (Silica gel, Ethyl acetate/Hexane) Evaporation->Chromatography Product tert-Butyl Ester Product (e.g., Boc-Ser-OtBu) Chromatography->Product

Figure 2: Experimental workflow for tert-butyl esterification.

This reagent has been instrumental in the total synthesis of natural products, such as in the preparation of a key intermediate for Citrafungin A.[4][6]

Biological Activity: Inhibition of HCV NS5B Polymerase

Recent studies have identified this compound as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[7] The NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the HCV genome.[9][10]

Inhibitors of NS5B polymerase are classified as either nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs). NNIs, which is the likely class for this compound, bind to allosteric sites on the enzyme, inducing conformational changes that render it inactive.[9] This prevents the synthesis of new viral RNA, thereby halting viral replication.[9][10]

G cluster_virus HCV Life Cycle cluster_replication Viral RNA Replication HCV HCV Virion Entry Cellular Entry HCV->Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly ViralRNA Viral RNA Genome (+ strand) Release Release of New Virions Assembly->Release NS5B NS5B RNA Polymerase ViralRNA->NS5B NegativeStrand Synthesis of (-) strand RNA NS5B->NegativeStrand PositiveStrand Synthesis of new (+) strand RNA NS5B->PositiveStrand NegativeStrand->NS5B template Inhibitor This compound Inhibitor->NS5B Inhibition

Figure 3: Inhibition of HCV replication by targeting NS5B polymerase.

Experimental Protocols

Synthesis of this compound [4]

  • Materials:

    • N,N'-diisopropylcarbodiimide (DIC)

    • tert-butanol

    • Copper(I) chloride (CuCl)

  • Procedure:

    • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a suitable solvent, add tert-butanol (1.15 equivalents).

    • Add a catalytic amount of copper(I) chloride (1 mol%).

    • Stir the reaction mixture at room temperature for 14 hours.

    • Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C at 25 mmHg) to yield this compound as a colorless oil.

tert-Butyl Esterification of Boc-Ser-OH

  • Materials:

    • Boc-Ser-OH

    • This compound

    • Dichloromethane (CH₂Cl₂)

    • Hexane

    • Celite

    • Silica gel for column chromatography

    • Ethyl acetate

  • Procedure:

    • Dissolve Boc-Ser-OH (1.0 equivalent) in dichloromethane.

    • Cool the solution to 3°C and add this compound (3.0 equivalents) dropwise over 5 minutes.

    • Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

    • Add hexane to the reaction mixture and filter through Celite.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a 1:1 mixture of ethyl acetate and hexane as the eluent to obtain the desired Boc-Ser-OtBu.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It causes skin and serious eye irritation and may cause respiratory irritation.[1][2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific or medical advice. Always consult with a qualified professional before handling any chemical substances or undertaking any experimental procedures.

References

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Tert-butyl-1,3-diisopropylisourea is a sterically hindered O-alkylisourea that serves as a valuable reagent in organic synthesis. Its unique structural features make it particularly useful for the esterification of carboxylic acids, especially for the introduction of the bulky tert-butyl protecting group. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the preparation of pharmaceutical intermediates. Detailed experimental protocols for its synthesis and a representative esterification reaction are provided, along with a discussion of its reaction mechanism.

Introduction

This compound, also known as O-tert-Butyl-N,N'-diisopropylisourea, is a versatile reagent in organic chemistry.[1][2] Its sterically demanding tert-butyl and isopropyl groups confer unique reactivity and selectivity, making it an effective tool for challenging chemical transformations.[2] This compound is particularly recognized for its ability to facilitate the formation of tert-butyl esters from carboxylic acids under mild conditions, a crucial step in many synthetic routes within drug development.[3][4][5] It has been identified as a key intermediate in the synthesis of complex molecules such as 5-Oxo Atorvastatin tert-Butyl Ester and the antifungal natural product Citrafungin A.[3][6][7] This guide aims to consolidate the available technical information on this compound to support its effective use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 71432-55-8[1][2][8]
Molecular Formula C₁₁H₂₄N₂O[1][6]
Molecular Weight 200.32 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 61 °C at 10 mmHg[3][6]
Density 0.89 ± 0.1 g/cm³ (Predicted)[6]
Refractive Index 1.4240 - 1.4280[6]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3][9]

Synthesis of this compound

The synthesis of this compound is typically achieved through the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide.

Experimental Protocol

A detailed experimental protocol for the synthesis is provided below.[3]

Materials:

  • N,N'-diisopropylcarbodiimide (DIC)

  • tert-Butanol

  • Copper(I) chloride (CuCl)

  • Anhydrous solvent (e.g., dichloromethane, though the reaction can also be run neat)

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in a minimal amount of anhydrous solvent or neat, add tert-butanol (1.15 equivalents).

  • Add a catalytic amount of copper(I) chloride (1 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 14-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the product can be purified by distillation under reduced pressure.

Quantitative Data: A reported synthesis using 10.0 mL (63.9 mmol) of N,N'-diisopropylcarbodiimide, 6.97 mL (73.5 mmol) of tert-butanol, and 63.4 mg (0.64 mmol) of CuCl, stirred at room temperature for 14 hours, yielded 10.4 g (51.9 mmol, 81% yield) of this compound as a colorless oil after distillation under reduced pressure (80°C, 25 mmHg).[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_workup Workup & Purification DIC N,N'-Diisopropylcarbodiimide Reaction Reaction Mixture DIC->Reaction tBuOH tert-Butanol tBuOH->Reaction CuCl Copper(I) Chloride CuCl->Reaction Conditions Room Temperature Inert Atmosphere 14-24 hours Distillation Distillation under Reduced Pressure Conditions->Distillation Product This compound Distillation->Product Reaction->Conditions

Caption: Synthesis workflow for this compound.

Characterization Data
  • ¹H NMR (300 MHz, CDCl₃): δ 3.80-3.58 (m, 1H, CH), 3.31-2.97 (m, 1H, CH), 1.44 (s, 9H, tBu), 1.19-1.01 (m, 12H, Me₂x2).[3]

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the synthesis of tert-butyl esters from carboxylic acids. This is particularly valuable for the protection of carboxylic acid functional groups in multi-step syntheses.

Mechanism of Esterification

The esterification reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid protonates the isourea, which is then attacked by the carboxylate to form the O-acylisourea and N,N'-diisopropylurea as a byproduct. The alcohol then attacks the activated carbonyl group of the O-acylisourea, leading to the formation of the ester and regenerating the protonated isourea. The steric hindrance of the isourea facilitates the reaction with sterically demanding alcohols like tert-butanol.

G Isourea This compound ProtonatedIsourea Protonated Isourea Isourea->ProtonatedIsourea + H+ CarboxylicAcid Carboxylic Acid (R-COOH) OAacylisourea O-Acylisourea Intermediate CarboxylicAcid->OAacylisourea - H+ ProtonatedIsourea->OAacylisourea Urea N,N'-Diisopropylurea (Byproduct) OAacylisourea->Urea Ester Ester (R-COOR') OAacylisourea->Ester + R'-OH Alcohol Alcohol (R'-OH) Ester->ProtonatedIsourea - H+

Caption: General mechanism of esterification using this compound.

Experimental Protocol: Tert-butyl Esterification of Boc-Ser-OH

The following protocol details the use of this compound for the tert-butyl esterification of Boc-protected serine.[4][5]

Materials:

  • Boc-Ser-OH

  • This compound

  • Dichloromethane (anhydrous)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve Boc-Ser-OH (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add this compound (3.0 equivalents) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere.

  • Monitor the reaction by TLC (e.g., 1:1 ethyl acetate:hexane).

  • Upon completion, add hexane to the reaction mixture and filter through a pad of Celite to remove the precipitated urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., 1:1 ethyl acetate:hexane).

Quantitative Data: A reaction with 0.94 g (4.6 mmol) of Boc-Ser-OH and 3.3 mL (14.0 mmol) of this compound in 10 mL of dichloromethane yielded 0.59 g (50% yield) of Boc-Ser-OtBu as a white solid after purification.[4][5]

Characterization Data for Boc-Ser-OtBu:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.57–5.30 (m, 1H), 4.36–4.15 (m, 1H), 3.97–3.79 (m, 2H), 2.57–2.34 (m, 1H), 1.51-1.41 (m, 18H).[4][5]

  • ¹³C NMR (101 MHz, CDCl₃): δ 169.9 (2 C), 82.8, 80.3, 64.3, 56.5, 28.4 (3 C), 28.1 (3 C).[4][5]

Role in Pharmaceutical Synthesis

Note: While the use of this compound in these syntheses is documented, the lack of detailed public protocols prevents their inclusion in this guide.

Biological Activity

There are indications that this compound may exhibit biological activity. It has been described as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[9][10] This enzyme is a key target for antiviral drug development against HCV. The proposed mechanism involves the binding of the compound to the active site of the polymerase, preventing the necessary conformational changes for RNA synthesis.[10]

Note: Specific quantitative data, such as IC₅₀ values, and detailed protocols for biological assays of this compound as an HCV NS5B polymerase inhibitor are not available in the reviewed literature.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[11] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[11] The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation.[1]

Conclusion

This compound is a valuable and highly effective reagent for the synthesis of tert-butyl esters, particularly in the context of complex molecule synthesis for drug development. Its sterically hindered nature provides a unique advantage in specific chemical transformations. This guide has provided a detailed overview of its properties, synthesis, and a key application, supported by experimental protocols and characterization data. While its role in the synthesis of important pharmaceutical agents is noted, further detailed procedural information would be beneficial for the scientific community. Similarly, a more in-depth quantitative characterization of its potential biological activities would be a valuable area for future research.

References

2-Tert-butyl-1,3-diisopropylisourea structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate for the formation of tert-butyl esters from carboxylic acids under mild conditions. Its sterically hindered structure provides selectivity and stability, making it a crucial tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its structure, physicochemical properties, detailed synthetic protocols, and key applications.

Chemical Structure and Properties

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is an O-alkylisourea characterized by a central carbamimidate core. The structure features a tert-butyl group attached to the oxygen atom and two isopropyl groups on the nitrogen atoms.

Chemical Structure:

  • IUPAC Name: tert-butyl N,N'-di(propan-2-yl)carbamimidate[1]

  • CAS Number: 71432-55-8[1][2][3]

  • Molecular Formula: C₁₁H₂₄N₂O[1][3][4]

  • Molecular Weight: 200.32 g/mol [1][3][4]

The key structural feature is the O-alkylisourea moiety, which acts as an efficient tert-butylating agent for carboxylic acids. The bulky isopropyl and tert-butyl groups contribute to the compound's stability and selectivity in reactions.[4]

Physicochemical Properties:

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Appearance Colorless to almost colorless clear oil/liquid[2][4]
Boiling Point 61°C at 10 mmHg[2][3]
Density (Predicted) 0.89 ± 0.1 g/cm³[2][3]
Refractive Index 1.4240 - 1.4280[2][3]
Storage Conditions 2-8°C, Inert atmosphere, Keep in a dark place[2][4]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).[2][5]

General Reaction Scheme

The overall reaction involves the addition of the hydroxyl group from tert-butanol across the N=C double bond of the carbodiimide.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product DIC N,N'-Diisopropylcarbodiimide (DIC) Isourea This compound DIC->Isourea tBuOH tert-Butanol tBuOH->Isourea CuCl Copper(I) Chloride (CuCl) CuCl->Isourea Catalyst

Caption: General synthesis of this compound.

Reaction Mechanism and Role of Catalyst

The synthesis is catalyzed by copper(I) chloride (CuCl).[2] Mechanistic studies have shown that the active catalytic species is likely a more active Cu(II) species, generated in situ by oxidation from O₂ present in the atmosphere.[5][6] This aerobic copper catalysis leads to superior reaction rates and higher conversion compared to reactions run under strictly inert atmospheres.[5][6] The proposed mechanism involves the coordination of the alcohol and carbodiimide to the copper center, facilitating the nucleophilic attack of the alcohol's oxygen on the carbodiimide's central carbon atom.[6]

reaction_mechanism CuCl Cu(I)Cl CuII_species Active Cu(II) Species (e.g., Cu(II)(OH)Cl) CuCl->CuII_species Oxidation O2 O₂ (air) O2->CuII_species Intermediate [Cu(II)-DIC-tBuOH] Complex CuII_species->Intermediate DIC DIC DIC->Intermediate Coordination tBuOH tert-Butanol tBuOH->Intermediate Coordination Product This compound Intermediate->Product Nucleophilic Attack & Proton Transfer CuII_species_regen Active Cu(II) Species Intermediate->CuII_species_regen Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis.

Experimental Protocols

Below are detailed experimental protocols based on published literature.[2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
N,N'-Diisopropylcarbodiimide126.20693-13-0Main reactant
tert-Butanol74.1275-65-0Reactant and solvent
Copper(I) Chloride (CuCl)98.997758-89-6Catalyst
Round-bottomed flask--Reaction vessel
Magnetic stirrer--For agitation
Distillation apparatus--For purification
Nitrogen (N₂) gas supply--For creating an inert atmosphere (optional)

Protocol 1: General Laboratory Scale Synthesis [2]

This protocol provides a high yield under standard laboratory conditions.

  • Reaction Setup: To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv) in tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv), add Copper(I) Chloride (CuCl) (63.4 mg, 0.64 mmol, 1 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by techniques such as GC or ¹H NMR.

  • Work-up and Purification: After the reaction is complete, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg).

  • Product Characterization: The product, this compound, is obtained as a colorless oil. The reported yield is 81% (10.4 g, 51.9 mmol).[2] The product can be characterized by ¹H NMR spectroscopy.

Protocol 2: Alternative Synthesis [3]

This protocol uses a catalytic amount of CuCl and a longer reaction time.

  • Reaction Setup: In a round-bottomed flask, mix N,N'-diisopropylcarbodiimide (2.52 g, 1.0 eq.) and tert-butanol (1.8 g, 1.2 eq.).

  • Catalyst Addition: Add a catalytic amount of CuCl to the mixture.

  • Reaction Conditions: Protect the reaction system with a nitrogen (N₂) atmosphere. Stir the mixture for 4 days at room temperature.

  • Outcome: The procedure yields a crude dark green compound, which can be used directly in subsequent reactions without further purification.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis prep_reagents Combine DIC, tert-Butanol, and CuCl in a flask stir Stir at room temperature (14 hours to 4 days) prep_reagents->stir monitor Monitor reaction completion (e.g., GC, NMR) stir->monitor distill Purify by distillation under reduced pressure monitor->distill product Obtain pure product (Colorless Oil) distill->product characterize Characterize product (e.g., NMR spectroscopy) product->characterize

Caption: Experimental workflow for the synthesis and purification.

Applications in Organic Synthesis

This compound is a highly useful synthetic intermediate, primarily for the esterification of carboxylic acids to form tert-butyl esters.[6] This transformation is valuable in protecting group strategies during the synthesis of complex molecules.

Key Applications:

  • Pharmaceutical Synthesis: It is a key reagent in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, which is a Boc-protected derivative of the cholesterol-lowering drug Atorvastatin.[2][3]

  • Natural Product Synthesis: The compound is used as a reagent in the total synthesis of Citrafungin A, an antifungal natural product.[2]

  • Peptide Synthesis: In a broader context, carbodiimides and their derivatives are fundamental reagents in forming peptide bonds, and isoureas like this compound are key intermediates in these reactions.[7]

The reaction with a carboxylic acid proceeds under mild conditions to yield the corresponding tert-butyl ester and N,N'-diisopropylurea as a stoichiometric byproduct.[6] This method is tolerant of many other functional groups, highlighting its utility in multi-step syntheses.[6]

References

Unraveling the Mechanism of 2-Tert-butyl-1,3-diisopropylisourea: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Available Data for Researchers and Drug Development Professionals

Introduction

2-tert-butyl-1,3-diisopropylisourea is a chemical compound primarily recognized for its utility in organic synthesis. While one vendor datasheet suggests it may act as an inhibitor of the hepatitis C virus NS5B polymerase by binding to the enzyme's active site, this claim is not substantiated in the broader scientific literature, and the compound is overwhelmingly documented as a synthetic reagent.[1] This guide provides a detailed examination of the compound's established chemical mechanism of action and addresses the current lack of extensive data regarding its specific biological or pharmacological effects.

Primary Application in Chemical Synthesis

This compound is principally used as a synthetic intermediate and reagent in organic chemistry.[2][3] It is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and agricultural chemicals.[2][4] For instance, it serves as a key reagent in the preparation of a Boc-protected derivative of Atorvastatin and in the total synthesis of the antifungal agent Citrafungin A.[2][3] Its sterically hindered structure provides advantages in reaction selectivity and efficiency.[4]

The compound belongs to the family of O-alkylisoureas, which are formed by the reaction of a carbodiimide with an alcohol. This reaction creates a highly reactive intermediate that is an excellent alkylating agent, particularly for carboxylic acids to form tert-butyl esters. This process is fundamental in peptide synthesis and other complex organic preparations where protecting groups are essential.

Chemical Mechanism of Action: Esterification

The core function of this compound revolves around its role as a tert-butylating agent. This reactivity is harnessed in esterification reactions, a critical process in multi-step organic syntheses. The generally accepted mechanism for O-alkylisourea-mediated esterification proceeds as follows:

  • Protonation of the Isourea : The isourea nitrogen is protonated by a carboxylic acid.

  • Nucleophilic Attack : The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the protonated isourea.

  • Formation of a Tetrahedral Intermediate : This attack results in an unstable tetrahedral intermediate.

  • Leaving Group Departure : The urea portion of the molecule departs as a stable leaving group (N,N'-diisopropylurea), resulting in the formation of the corresponding tert-butyl ester.

This chemical transformation is a cornerstone of its utility in synthetic chemistry, allowing for the efficient formation of esters under relatively mild conditions.

Visualization of the Chemical Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from N,N'-diisopropylcarbodiimide (DIC) and tert-butanol, a common preparative route.[2][3]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product A N,N'-Diisopropylcarbodiimide (DIC) D Reaction at Room Temperature A->D B tert-Butanol B->D C CuCl C->D E This compound D->E

Synthesis of this compound.

Biological Activity and Toxicological Profile

While detailed studies on the specific biological mechanism of action of this compound are not widely available in peer-reviewed literature, some general toxicological information is present. The compound is classified with several hazard statements, indicating it may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5]

It is important to note that related chemical families, such as thioureas and carbodiimides, are known to have diverse biological effects.[6][7] For example, carbodiimides like EDC are well-known crosslinking agents that react with carboxylic acids in proteins.[7] Thiourea derivatives have been investigated for a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer properties.[6] However, it is crucial to emphasize that these are broad chemical families, and the specific biological activity of this compound has not been thoroughly elucidated.

Quantitative Data

Currently, there is a lack of publicly available quantitative data regarding the biological activity of this compound, such as binding affinities, IC50 values, or other pharmacological parameters. The available data is limited to its physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 71432-55-8[1][2][8][9]
Molecular Formula C11H24N2O[1][5][9]
Molecular Weight 200.32 g/mol [1][9]
Physical Form Liquid[2][8]
Boiling Point 61°C at 10 mmHg[2][10]
Storage Temperature 2°C - 8°C[1][8]

Experimental Protocols

Detailed experimental protocols for assessing the biological mechanism of action of this compound are not available due to the limited research in this area. However, a general synthetic protocol is described in the literature.

General Protocol for the Synthesis of this compound: [2][3]

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of CuCl (1 mol%).

  • Stir the reaction mixture at room temperature for approximately 14 hours.

  • Monitor the reaction for completion.

  • Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to yield this compound as a colorless oil.

Conclusion and Future Directions

This compound is a well-established reagent in organic synthesis, with a clear chemical mechanism of action related to its function as a tert-butylating agent. While there is a notable absence of in-depth research into its specific pharmacological or biological mechanisms, its chemical properties suggest that it could interact with biological macromolecules. Future research would be necessary to explore any potential biological activities, starting with broad screening assays to identify any interactions with cellular pathways or specific protein targets. Such studies would be the first step in determining if this compound has any therapeutic potential beyond its current role as a synthetic intermediate.

References

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea (CAS: 71432-55-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis. The document details its chemical and physical properties, synthesis, and applications, with a focus on its utility in drug development. Experimental protocols and reaction mechanisms are also provided to assist researchers in its practical application.

Chemical and Physical Properties

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is a colorless to almost colorless liquid.[1] It is widely used as a tert-butylating agent for carboxylic acids, facilitating the formation of tert-butyl esters under mild conditions.[2] Its sterically hindered structure provides advantages in selectivity and reactivity in various chemical transformations.[3]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
CAS Number 71432-55-8[4][5][6]
Molecular Formula C₁₁H₂₄N₂O[4][5][6]
Molecular Weight 200.32 g/mol [4][5][6]
Appearance Colorless oil or liquid[3][7]
Boiling Point 61°C / 10mmHg[7]
Density 0.89 ± 0.1 g/cm³ (Predicted)[7]
Refractive Index 1.4240-1.4280[7]
Purity Typically ≥ 95%[3][8]
Storage Conditions 0-8 °C, under inert atmosphere, keep in dark place[7]
MDL Number MFCD06657672[3]
PubChem CID 11041782[5]

Synthesis of this compound

The compound is typically synthesized through the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide (DIC).

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound is as follows:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of copper(I) chloride (CuCl, 1 mol%).[7]

  • Stir the reaction mixture at room temperature for approximately 14 hours.[7]

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, GC).

  • Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to yield this compound as a colorless oil.[7]

Synthesis_Workflow DIC N,N'-Diisopropylcarbodiimide Reaction Stir at RT, 14h DIC->Reaction tBuOH tert-Butanol tBuOH->Reaction CuCl CuCl (catalyst) CuCl->Reaction Purification Distillation under reduced pressure Reaction->Purification Product This compound Purification->Product

Synthesis of this compound.

Applications in Organic Synthesis

The primary application of this compound is as a reagent for the tert-butylation of carboxylic acids to form tert-butyl esters. This transformation is particularly valuable in the synthesis of pharmaceuticals and complex organic molecules where protection of a carboxylic acid moiety is required.[3]

Notable applications include its use as a synthetic intermediate in the preparation of 5-Oxo Atorvastatin tert-Butyl Ester, a derivative of Atorvastatin, and in the total synthesis of the antifungal natural product Citrafungin A.[7]

Mechanism of Tert-butylation

The reaction proceeds via the protonation of one of the nitrogen atoms of the isourea by the carboxylic acid. This is followed by a nucleophilic attack of the carboxylate on the tert-butyl group, leading to the formation of the tert-butyl ester and N,N'-diisopropylurea as a byproduct. The reaction is driven by the formation of the stable urea byproduct.

Mechanism cluster_reactants Reactants cluster_products Products Isourea 2-tert-butyl-1,3- diisopropylisourea Protonation Protonation of Isourea Isourea->Protonation RCOOH Carboxylic Acid (R-COOH) RCOOH->Protonation Nucleophilic_Attack Nucleophilic Attack by Carboxylate RCOOH->Nucleophilic_Attack Protonated_Isourea Protonated Isourea Intermediate Protonation->Protonated_Isourea Protonated_Isourea->Nucleophilic_Attack Ester tert-Butyl Ester (R-COO-tBu) Nucleophilic_Attack->Ester Urea N,N'-Diisopropylurea Nucleophilic_Attack->Urea

Mechanism of tert-butylation of a carboxylic acid.
Experimental Protocol: Tert-butylation of a Carboxylic Acid

The following is a typical procedure for the tert-butylation of a carboxylic acid using this compound:

  • Dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Add this compound (typically in excess, e.g., 2.0-3.0 equivalents).

  • Stir the reaction mixture at room temperature or under reflux for a period of time (e.g., 12 hours), monitoring for completion by TLC or other appropriate methods.

  • Upon completion, the N,N'-diisopropylurea byproduct can often be precipitated by the addition of a non-polar solvent like hexane and removed by filtration.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the pure tert-butyl ester.

A specific example is the synthesis of Boc-Ser-OtBu:

  • To a solution of Boc-Ser-OH (0.94 g, 4.6 mmol) in dichloromethane (10 mL), O-tert-Butyl-N,N'-diisopropylisourea (3.3 mL, 14.0 mmol) was added dropwise over 5 minutes at 3 °C.[9]

  • The mixture was then stirred overnight at room temperature under a nitrogen atmosphere.[9]

  • Hexane (10 mL) was added to the reaction mixture, which was then filtered through celite.[9]

  • The solvent was removed under reduced pressure, and the residue was purified by column chromatography (1:1 ethyl acetate/hexane on SiO₂) to give Boc-Ser-OtBu as a white solid (0.59 g, 50% yield).[9]

Experimental_Workflow Start Start Dissolve Dissolve Carboxylic Acid in Solvent (e.g., DCM) Start->Dissolve Add_Reagent Add this compound Dissolve->Add_Reagent React Stir at RT or Reflux (Monitor by TLC) Add_Reagent->React Precipitate Add Hexane to Precipitate Urea Byproduct React->Precipitate Filter Filter to Remove Urea Precipitate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Pure tert-Butyl Ester Purify->End

General workflow for tert-butylation.

Safety Information

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It also causes skin and serious eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Conclusion

This compound is a valuable and efficient reagent for the tert-butylation of carboxylic acids, an important transformation in the synthesis of pharmaceuticals and other complex organic molecules. Its use under mild conditions and the ease of removal of its primary byproduct make it an attractive alternative to other tert-butylation methods. Researchers and drug development professionals can benefit from the application of this reagent to streamline their synthetic routes and improve overall efficiency. Proper handling and safety precautions are essential when working with this compound.

References

physical and chemical properties of 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known by its synonym O-tert-Butyl-N,N'-diisopropylisourea, is a versatile chemical reagent primarily utilized in organic synthesis.[1] With the CAS number 71432-55-8, this compound serves as a valuable intermediate and reagent for creating complex molecules, particularly in the fields of pharmaceutical development and materials science.[1][2] Its sterically hindered structure offers unique advantages in selectivity and reactivity, making it a preferred choice for specific chemical transformations such as esterification and alkylation.[1][3] This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is characterized by its excellent solubility in organic solvents, which facilitates its application in a wide range of reaction environments.[1] Its stability is maintained under recommended storage conditions, which include refrigeration (2-8°C) in an inert atmosphere, protected from light.[2][4]

Table 1: Physical and Chemical Identification Data

IdentifierValue
CAS Number 71432-55-8[1][2][5][6]
Molecular Formula C₁₁H₂₄N₂O[1][2][5][6]
Molecular Weight 200.32 g/mol [1][2][5][6]
IUPAC Name tert-butyl N,N'-di(propan-2-yl)carbamimidate[5][7][8]
Synonyms O-tert-Butyl-N,N'-diisopropylisourea, 2-Methyl-2-propanyl N,N′-diisopropylcarbamimidate[2][3][6][9]
InChIKey FESDUDPSRMWIDL-UHFFFAOYSA-N[2][8]
SMILES CC(C)NC(=NC(C)C)OC(C)(C)C[2][4][7][8]

Table 2: Quantitative Physicochemical Properties

PropertyValueNotes
Appearance Colorless to Almost Colorless Clear Liquid/Oil[1][2][3]-
Boiling Point 61°C at 10 mmHg[2][8][9][10][11](lit.)
Density 0.89 ± 0.1 g/cm³[2][10]Predicted
Refractive Index 1.4240 - 1.4280[2][10]-
pKa 9.54 ± 0.50[2]Predicted

Spectroscopic Data

The structural identity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.80 - 3.58m1HCH
3.31 - 2.97m1HCH
1.44s9HtBu
1.19 - 1.01m12HMe₂ x 2
Solvent: CDCl₃, Frequency: 300 MHz[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in esterification are outlined below.

1. Synthesis of this compound

This protocol describes the synthesis from N,N'-diisopropylcarbodiimide and tert-butanol, catalyzed by copper(I) chloride.[2]

  • Materials:

    • N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv)

    • tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv)

    • Copper(I) chloride (CuCl) (63.4 mg, 0.64 mmol, 1 mol%)

  • Procedure:

    • Add CuCl to a solution of N,N'-diisopropylcarbodiimide in tert-butanol.[2]

    • Stir the reaction mixture at room temperature for 14 hours.[2]

    • Upon completion, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg).[2]

    • The final product, this compound, is obtained as a colorless oil (typical yield: 81%).[2]

Synthesis_Workflow Synthesis Workflow of this compound Reactants Reactants Reaction Stir at RT 14 hours Reactants->Reaction Combine DIC N,N'-Diisopropyl- carbodiimide DIC->Reactants tBuOH tert-Butanol tBuOH->Reactants CuCl CuCl (catalyst) CuCl->Reactants Purification Purification Reaction->Purification Reaction Mixture Distillation Reduced Pressure Distillation (80°C, 25 mmHg) Purification->Distillation Product Product: 2-Tert-butyl-1,3- diisopropylisourea (Colorless Oil) Distillation->Product Purified

A diagram illustrating the synthesis workflow for the target compound.

2. Application in tert-Butylation: Synthesis of Boc-Ser-OtBu

This protocol demonstrates the use of this compound as a tert-butylation reagent for the esterification of a protected amino acid, Boc-Ser-OH.

  • Materials:

    • Boc-Ser-OH (0.94 g, 4.6 mmol)

    • This compound (3.3 mL, 14.0 mmol)

    • Dichloromethane (DCM) (10 mL)

    • Hexane

    • Celite

  • Procedure:

    • Dissolve Boc-Ser-OH in dichloromethane.

    • Cool the solution to 3°C and add this compound dropwise over 5 minutes.

    • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

    • Add hexane (10 mL) to the mixture and filter it through celite.

    • Remove the solvent under reduced pressure.

    • Purify the resulting residue by column chromatography (1:1 ethyl acetate/hexane on SiO₂) to yield the product, Boc-Ser-OtBu, as a white solid (typical yield: 50%).

Esterification_Workflow tert-Butylation of Boc-Ser-OH cluster_reactants Reactants cluster_workup Workup & Purification BocSerOH Boc-Ser-OH (in DCM) Reaction 1. Add Isourea at 3°C 2. Stir overnight at RT BocSerOH->Reaction Isourea 2-Tert-butyl-1,3- diisopropylisourea Isourea->Reaction Workup 1. Add Hexane 2. Filter through Celite 3. Evaporate Solvent Reaction->Workup Crude Mixture Chroma Column Chromatography (SiO₂, EtOAc/Hexane) Workup->Chroma Residue Product Product: Boc-Ser-OtBu (White Solid) Chroma->Product Purified

Workflow for the esterification of Boc-Ser-OH using the isourea reagent.

Applications in Research and Development

This compound is a key reagent in multi-step organic syntheses, valued for its ability to facilitate specific chemical transformations.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Notable examples include its use in preparing 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of Atorvastatin, and as a reagent in the total synthesis of the antifungal natural product, Citrafungin A.[2][10]

  • Esterification and Alkylation: The compound is an effective reagent for tert-butylation, a type of esterification or alkylation that introduces a bulky tert-butyl group.[3] This is particularly useful in protecting group chemistry, a cornerstone of modern peptide and complex molecule synthesis.[12][13] The steric hindrance provided by the reagent's structure can enhance reaction selectivity.[1]

  • General Synthetic Utility: As a versatile synthetic tool, it is employed in various C-X bond formation reactions and can act as a ligand in certain catalytic processes, helping to improve reaction rates and selectivity.[1]

Conclusion

This compound is a specialized chemical reagent with significant utility in organic synthesis, particularly for researchers in drug discovery and development. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and application in tert-butylation reactions, make it a reliable tool for constructing complex molecular architectures. Its role in the synthesis of notable compounds like atorvastatin derivatives underscores its importance in the pharmaceutical industry.

References

An In-depth Technical Guide to 2-Tert-butyl-1,3-diisopropylisourea: A Versatile Reagent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-diisopropylisourea, a versatile research chemical with significant applications in organic synthesis. This document details its chemical and physical properties, provides a robust protocol for its synthesis, and explores its utility as a key reagent in the preparation of pharmaceutical intermediates and in the protection of carboxylic acids. Detailed experimental methodologies for its principal applications are presented, supported by quantitative data and workflow visualizations to facilitate its practical implementation in a laboratory setting.

Introduction

This compound, also known as O-tert-butyl-N,N'-diisopropylisourea, is a carbodiimide-derived reagent valued for its role in facilitating esterification and amidation reactions.[1] Its sterically hindered structure contributes to its selectivity and effectiveness, particularly in the introduction of the tert-butyl protecting group to carboxylic acids under mild conditions.[2] This guide serves as a technical resource for researchers, providing essential information for the safe and effective use of this reagent in synthetic chemistry.

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

PropertyValueReference(s)
CAS Number 71432-55-8[3][4]
Molecular Formula C₁₁H₂₄N₂O[3][4]
Molecular Weight 200.32 g/mol [3][4]
Appearance Colorless to almost colorless clear liquid/oil[1][5]
Boiling Point 61 °C at 10 mmHg[1]
Density 0.89 ± 0.1 g/cm³ (Predicted)[1]
Refractive Index 1.4240-1.4280[1]
Purity ≥ 95%[5]
Storage Conditions Store at 2-8 °C in a dark place under an inert atmosphere.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the copper(I)-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide.

Experimental Protocol

Materials:

  • N,N'-diisopropylcarbodiimide (DIC)

  • tert-butanol

  • Copper(I) chloride (CuCl)

  • Anhydrous solvent (e.g., dichloromethane or neat)

Procedure: [1]

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of copper(I) chloride (1 mol%).[1]

  • Stir the reaction mixture at room temperature for 14 hours under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Upon completion of the reaction, purify the product by distillation under reduced pressure (80 °C, 25 mmHg) to yield this compound as a colorless oil.[1]

Synthesis Workflow

G Synthesis of this compound DIC N,N'-diisopropyl- carbodiimide (DIC) Reaction Stir at Room Temperature (14 hours) DIC->Reaction tBuOH tert-butanol tBuOH->Reaction CuCl CuCl (catalyst) CuCl->Reaction Purification Distillation under reduced pressure Reaction->Purification Product 2-Tert-butyl-1,3- diisopropylisourea Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is a valuable reagent in several synthetic transformations, primarily for the formation of tert-butyl esters.

Tert-butylation of Carboxylic Acids

A primary application of this reagent is the esterification of carboxylic acids to their corresponding tert-butyl esters. This is a crucial step in the protection of the carboxylic acid moiety during multi-step syntheses.

Materials:

  • Boc-Ser-OH

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure: [2]

  • Dissolve Boc-Ser-OH (1.0 equivalent) in dichloromethane.[2]

  • Cool the solution to 3 °C and add this compound (3.0 equivalents) dropwise over 5 minutes.[2]

  • Allow the reaction mixture to stir overnight at room temperature under a nitrogen atmosphere.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add hexane to the reaction mixture and filter through Celite.[2]

  • Remove the solvent under reduced pressure.[2]

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent to obtain Boc-Ser-OtBu as a white solid.[2]

G Tert-butylation of Boc-Ser-OH BocSerOH Boc-Ser-OH Reaction Stir at 3°C to RT (overnight) BocSerOH->Reaction Isourea 2-Tert-butyl-1,3- diisopropylisourea Isourea->Reaction Solvent Dichloromethane Solvent->Reaction Workup Hexane addition, filtration through Celite Reaction->Workup Purification Column Chromatography Workup->Purification Product Boc-Ser-OtBu Purification->Product

Caption: Experimental workflow for the tert-butylation of Boc-Ser-OH.

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of complex pharmaceutical compounds.

This compound is also employed as a reagent in the total synthesis of Citrafungin A, a natural product with antifungal properties.[1] The detailed experimental procedure for its use in this synthesis is described in the scientific literature.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled
H335 May cause respiratory irritation

Personal Protective Equipment (PPE):

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

In case of exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

This compound is a highly effective and versatile reagent for the tert-butylation of carboxylic acids and a valuable intermediate in the synthesis of complex molecules. Its utility in pharmaceutical development and organic synthesis is well-established. This guide provides the essential technical information and detailed protocols to enable its successful application in a research and development setting.

References

2-Tert-butyl-1,3-diisopropylisourea: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety information, handling procedures, and experimental applications for 2-Tert-butyl-1,3-diisopropylisourea. The following sections detail the compound's properties, safety hazards, and specific protocols for its use in organic synthesis, empowering researchers to handle this reagent responsibly and effectively.

Chemical and Physical Properties

This compound is a versatile reagent in organic chemistry, primarily utilized for the synthesis of complex molecules and pharmaceuticals.[1] Its sterically hindered structure provides advantages in selectivity and reactivity.[1]

PropertyValueSource
CAS Number 71432-55-8[1][2][3][4][5][6]
Molecular Formula C₁₁H₂₄N₂O[1][3][5][6]
Molecular Weight 200.32 g/mol [1][3][5][6]
Appearance Colorless oil or liquid[2][3]
Boiling Point 61°C at 10 mmHg[2]
Melting Point -1°C
Solubility Soluble in organic solvents.[1] Very slightly soluble in water (0.3 g/L at 25°C, calculated).

Safety and Hazard Information

This compound is classified as harmful and an irritant. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.

Precautionary Statements
CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage
  • Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials and foodstuff containers. Recommended storage temperature is 2-8°C.

First Aid Measures
  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Experimental Protocols

This compound is a valuable reagent for various organic transformations, notably in the synthesis of esters and as a coupling reagent.

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Reagents:

    • N,N'-diisopropylcarbodiimide (DIC)

    • tert-butanol

    • Copper(I) chloride (CuCl) (catalytic amount)

  • Procedure:

    • To a solution of N,N'-diisopropylcarbodiimide (1.0 equiv) in tert-butanol (1.15 equiv), add a catalytic amount of CuCl (1 mol%).[2]

    • Stir the reaction mixture at room temperature for 14 hours.[2]

    • Monitor the reaction for completion.

    • Upon completion, purify the product by distillation under reduced pressure (e.g., 80°C, 25 mmHg) to obtain this compound as a colorless oil.[2]

Tert-Butyl Esterification of a Carboxylic Acid

This protocol details the use of this compound for the esterification of a Boc-protected serine.

  • Reagents:

    • Boc-Ser-OH

    • This compound

    • Dichloromethane (DCM)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve Boc-Ser-OH (1.0 equiv) in dichloromethane.

    • Cool the solution to 3°C.

    • Add this compound (3.0 equiv) dropwise over 5 minutes.

    • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, add hexane to the mixture and filter through celite.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane to yield the Boc-Ser-OtBu product.

Visualized Workflows

The following diagrams illustrate key processes related to this compound.

G cluster_synthesis Synthesis of this compound DIC N,N'-diisopropylcarbodiimide Reaction Stir at RT, 14h DIC->Reaction tBuOH tert-butanol tBuOH->Reaction CuCl CuCl (catalyst) CuCl->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound.

G cluster_esterification Experimental Workflow: Tert-Butyl Esterification cluster_reaction_setup 1. Reaction Setup cluster_workup 2. Workup cluster_purification 3. Purification A Dissolve Carboxylic Acid (e.g., Boc-Ser-OH) in DCM B Cool to 3°C A->B C Add this compound B->C D Stir overnight at RT under N2 C->D E Add Hexane D->E F Filter through Celite E->F G Concentrate in vacuo F->G H Column Chromatography (Silica Gel) G->H I Isolate Pure Ester Product H->I

Caption: Workflow for tert-butyl esterification.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceuticals.[3] Its applications include:

  • Atorvastatin Synthesis: It is used in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of Atorvastatin.[2]

  • Antifungal Agents: It is employed as a reagent in the total synthesis of Citrafungin A, a natural product with antifungal properties.[2]

  • Peptide Synthesis: Due to its role as a coupling reagent, it finds application in peptide synthesis, facilitating the formation of amide bonds.

  • Catalysis: It can act as a ligand in catalytic reactions, which can improve reaction rates and selectivity in the synthesis of fine chemicals.[3]

References

Methodological & Application

Application Notes and Protocols for 2-Tert-butyl-1,3-diisopropylisourea in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known as O-tert-butyl-N,N'-diisopropylisourea, is a versatile reagent in organic synthesis with particular applications in peptide chemistry. Its primary role in this field is as a tert-butylating agent for the protection of amino acid side chains, particularly serine. This protection strategy is a crucial component of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the integrity of the final peptide product. While not a conventional coupling reagent for the formation of peptide bonds, its function in side-chain protection is integral to the overall success of peptide synthesis, particularly within the widely used Fmoc/tBu orthogonal protection strategy.

This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, focusing on its role in tert-butylation. It also includes a general overview of the solid-phase peptide synthesis workflow to provide context for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 71432-55-8
Molecular Formula C₁₁H₂₄N₂O
Molecular Weight 200.32 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 61 °C at 10 mmHg
Storage 2-8 °C, under inert atmosphere

Applications in Peptide Synthesis

The principal application of this compound in peptide synthesis is the introduction of a tert-butyl (tBu) protecting group onto the hydroxyl side chain of serine residues. The tBu group is favored for its stability under the basic conditions used for Fmoc deprotection and its facile removal under acidic conditions during the final cleavage from the solid support.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc/tBu-based solid-phase peptide synthesis, highlighting the stage where side-chain protection occurs.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_reagents Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycles Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Coupling_Reagent Coupling Reagent (e.g., DIC, HBTU) SideChain_Protection Side-Chain Protected Amino Acids (e.g., Boc-Ser(tBu)-OH) SideChain_Protection->Coupling Tert_Butylation_Mechanism Reagents Boc-Ser-OH + this compound Intermediate [O-tert-butyl isouronium intermediate] Reagents->Intermediate Activation Product Boc-Ser(tBu)-OH + N,N'-diisopropylurea Intermediate->Product tert-butylation

Application Notes and Protocols for Tert-Butyl Esterification using 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-tert-butyl-1,3-diisopropylisourea as an efficient reagent for the tert-butyl esterification of carboxylic acids. Tert-butyl esters are crucial protecting groups in organic synthesis, particularly in pharmaceutical and peptide chemistry, due to their stability under various conditions and their facile cleavage under acidic conditions. This guide outlines the reaction mechanism, substrate scope, and detailed experimental procedures, offering a practical resource for laboratory applications.

Introduction

The protection of carboxylic acids as tert-butyl esters is a common strategy in multi-step organic synthesis to prevent unwanted reactions. This compound has emerged as a valuable reagent for this transformation, offering mild reaction conditions and straightforward purification. This method is particularly advantageous for sensitive substrates, such as protected amino acids. The reaction proceeds via the activation of the carboxylic acid by the isourea, followed by nucleophilic attack to form the tert-butyl ester and N,N'-diisopropylurea as a byproduct.

Reaction Principle and Mechanism

The esterification of a carboxylic acid with this compound proceeds through a two-step mechanism. Initially, the carboxylic acid protonates the isourea, making it a highly reactive alkylating agent. The carboxylate then acts as a nucleophile, attacking the activated isourea to form the tert-butyl ester and the N,N'-diisopropylurea byproduct.

Caption: Reaction mechanism of tert-butyl esterification.

Advantages of using this compound

The use of this compound for tert-butyl esterification offers several advantages over other methods:

  • Mild Reaction Conditions: The reaction can be carried out at room temperature, which is beneficial for thermally sensitive substrates.

  • High Yields: Good to excellent yields can be achieved for a variety of carboxylic acids.

  • Simple Work-up: The main byproduct, N,N'-diisopropylurea, can be easily removed by filtration or column chromatography.

  • Compatibility: The reagent is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.

Experimental Protocols

A. Synthesis of this compound

This protocol describes the synthesis of the reagent from N,N'-diisopropylcarbodiimide and tert-butanol.

Materials:

  • N,N'-diisopropylcarbodiimide (DIC)

  • tert-butanol

  • Copper(I) chloride (CuCl)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equiv) in the chosen anhydrous solvent, add tert-butanol (1.15 equiv).[1]

  • Add a catalytic amount of Copper(I) chloride (1 mol%).[1]

  • Stir the reaction mixture at room temperature for 14 hours.[1]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, purify the product by distillation under reduced pressure (80 °C, 25 mmHg) to obtain this compound as a colorless oil.[1]

Quantitative Data:

ReactantMolar Ratio
N,N'-diisopropylcarbodiimide1.0
tert-butanol1.15
Copper(I) chloride0.01
Product Yield 81%
B. General Protocol for Tert-Butyl Esterification

This protocol outlines a general procedure for the esterification of a carboxylic acid using this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add this compound (typically 1.5-3.0 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC.

  • Upon completion, add hexane to the reaction mixture to precipitate the N,N'-diisopropylurea byproduct.

  • Filter the mixture through a pad of Celite and wash the filter cake with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure tert-butyl ester.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Dissolve Dissolve Carboxylic Acid in DCM Cool Cool to 0-5 °C Dissolve->Cool AddIsourea Add this compound Cool->AddIsourea Stir Stir Overnight at Room Temperature AddIsourea->Stir AddHexane Add Hexane to Precipitate Urea Stir->AddHexane Filter Filter through Celite AddHexane->Filter Concentrate Concentrate Filtrate Filter->Concentrate Column Column Chromatography Concentrate->Column Product Pure tert-Butyl Ester Column->Product

Caption: General experimental workflow for tert-butyl esterification.

Substrate Scope and Yields

The following table summarizes the results for the tert-butyl esterification of various carboxylic acids using this compound.

Carboxylic Acid SubstrateProductYield (%)Reference
Boc-Ser-OHBoc-Ser-OtBu50[2]
Unspecified Starting MaterialDesired tert-butyl ester72[2]

Note: The available literature provides limited examples with explicit yields for a broad range of substrates. The provided examples demonstrate the utility of the reagent for amino acid derivatives and other starting materials.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of this compound.

    • Increase the reaction time.

  • Incomplete Reaction:

    • Check the purity of the starting materials.

    • Ensure efficient stirring.

  • Difficulty in Removing Urea Byproduct:

    • Use a larger volume of hexane for precipitation.

    • Perform multiple washes of the filter cake.

    • Optimize the solvent system for column chromatography.

Conclusion

This compound is a highly effective reagent for the tert-butyl esterification of carboxylic acids, offering mild conditions and good yields. The straightforward protocol and ease of purification make it a valuable tool for researchers and professionals in drug development and organic synthesis. The application notes and protocols provided herein serve as a comprehensive guide for the successful implementation of this methodology in the laboratory.

References

Application Notes and Protocols for the Synthesis of 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed protocol for the synthesis of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent in organic synthesis, particularly in the formation of tert-butyl esters. The synthesis involves the copper-catalyzed addition of tert-butanol to N,N'-diisopropylcarbodiimide. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a valuable synthetic intermediate. It serves as a crucial reagent in the synthesis of various pharmaceuticals, including being used to introduce a tert-butyl ester group in the synthesis of a key pharmaceutical intermediate.[1] The compound is also utilized in the total synthesis of antifungal natural products like Citrafungin A and in the preparation of Atorvastatin derivatives.[2] Its sterically hindered structure provides advantages in selectivity and reactivity in various chemical transformations.

The presented protocol is based on a copper-catalyzed reaction, which has been shown to provide superior reaction rates and conversion compared to uncatalyzed methods.[1]

Experimental Protocol

Materials and Equipment:

  • N,N'-diisopropylcarbodiimide (DIC)

  • tert-Butanol

  • Copper(I) chloride (CuCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus for reduced pressure distillation

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol, 1.0 equiv) in tert-butanol (6.97 mL, 73.5 mmol, 1.15 equiv), add Copper(I) chloride (63.4 mg, 0.64 mmol, 1 mol%).[2]

  • Stir the reaction mixture at room temperature for 14 hours.[2]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion of the reaction, purify the mixture by distillation under reduced pressure (80°C, 25 mmHg) to obtain this compound as a colorless oil.[2]

Characterization:

The product can be characterized by ¹H NMR spectroscopy.[2]

  • ¹H NMR (300 MHz, CDCl₃): δ 3.80-3.58 (1H, m, CH), 3.31-2.97 (1H, m, CH), 1.44 (9H, s, tBu), 1.19-1.01 (12H, m, Me₂×2).[2]

Quantitative Data Summary

ParameterValueReference
Reactants
N,N'-diisopropylcarbodiimide10.0 mL (63.9 mmol)[2]
tert-Butanol6.97 mL (73.5 mmol)[2]
Catalyst
Copper(I) chloride63.4 mg (0.64 mmol)[2]
Reaction Conditions
TemperatureRoom Temperature[2]
Time14 hours[2]
Product
Yield10.4 g (81%)[2]
AppearanceColorless oil[2]
Purification
MethodDistillation under reduced pressure[2]
Conditions80°C, 25 mmHg[2]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product DIC N,N'-diisopropyl- carbodiimide Reaction Reaction (Room Temp, 14h) DIC->Reaction tBuOH tert-Butanol tBuOH->Reaction CuCl CuCl CuCl->Reaction 1 mol% Purification Purification (Distillation) Reaction->Purification Crude Mixture Product 2-Tert-butyl-1,3- diisopropylisourea Purification->Product Purified Product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Esterification using 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-1,3-diisopropylisourea, also known as O-tert-Butyl-N,N'-diisopropylisourea, is a highly effective reagent for the synthesis of tert-butyl esters from carboxylic acids. This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of traditional Fischer esterification. The reaction proceeds under mild, generally neutral conditions, offering broad functional group tolerance and is particularly useful for the protection of carboxylic acids in multi-step organic synthesis. The primary byproduct of this reaction is the water-soluble N,N'-diisopropylurea, which simplifies product purification.

Reaction and Mechanism

The esterification reaction using this compound proceeds via the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the tert-butoxy group of the reagent, leading to the formation of the corresponding tert-butyl ester and N,N'-diisopropylurea.

Proposed Reaction Mechanism

G cluster_step1 Step 1: Protonation and Activation cluster_step2 Step 2: Formation of O-Acylisourea Intermediate RCOOH Carboxylic Acid (R-COOH) Isourea This compound RCOO Carboxylate (R-COO⁻) RCOOH->RCOO Deprotonation ProtonatedIsourea Protonated Isourea Isourea->ProtonatedIsourea Protonation by R-COOH Acylisourea O-Acylisourea Intermediate ProtonatedIsourea->Acylisourea RCOO->Acylisourea Nucleophilic Attack Ester Tert-butyl Ester (R-COOtBu) Acylisourea->Ester Urea N,N'-Diisopropylurea Acylisourea->Urea Rearrangement & Elimination

Caption: Proposed mechanism of esterification.

Data Presentation

The following table summarizes representative examples of tert-butyl ester synthesis using this compound.

Carboxylic Acid SubstrateReagent Equiv.SolventTemperature (°C)Time (h)Yield (%)Reference
Boc-Ser-OH3.0Dichloromethane3 to RT12 (overnight)50[1]
General ProcedureExcessDichloromethaneReflux1272

Experimental Protocols

General Experimental Workflow

G cluster_workflow General Experimental Workflow A Dissolve Carboxylic Acid in Solvent B Add this compound A->B C Stir at Appropriate Temperature B->C D Monitor Reaction by TLC/LC-MS C->D E Reaction Work-up D->E Upon Completion F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A typical experimental workflow for esterification.

Protocol 1: Tert-Butyl Esterification of an N-Protected Amino Acid (Boc-Ser-OH)[1]

Materials:

  • Boc-Ser-OH (1.0 eq)

  • This compound (3.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Ice bath

Procedure:

  • To a solution of Boc-Ser-OH (e.g., 0.94 g, 4.6 mmol) in dichloromethane (10 mL) in a round-bottom flask, add this compound (e.g., 3.3 mL, 14.0 mmol) dropwise over 5 minutes at 3 °C (using an ice bath).

  • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 ethyl acetate/hexane).

  • Upon completion, add hexane (10 mL) to the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., eluent: 1:1 ethyl acetate/hexane) to yield the desired Boc-Ser-OtBu.

Protocol 2: General Procedure for Tert-Butyl Esterification

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (excess)

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Diethyl ether (Et₂O)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve the starting carboxylic acid (e.g., 310 mg, 0.87 mmol) in dichloromethane (15 mL) in a round-bottom flask.

  • Add an excess of this compound (e.g., 2 mL).

  • Stir the mixture under reflux for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, remove the solvent by rotary evaporation.

  • Purify the crude product by chromatography (e.g., eluent: 1:1 hexane/diethyl ether) to obtain the pure tert-butyl ester.

Safety and Handling

  • This compound is a liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting

  • Low Yield:

    • Ensure the carboxylic acid is completely dry, as water can hydrolyze the isourea reagent and the O-acylisourea intermediate.

    • Increase the equivalents of the isourea reagent.

    • Increase the reaction time or temperature (if the substrate is stable).

  • Incomplete Reaction:

    • Check the purity of the isourea reagent.

    • Ensure efficient stirring.

  • Side Reactions:

    • For sensitive substrates, consider running the reaction at a lower temperature for a longer period.

Conclusion

The use of this compound offers a mild and efficient method for the synthesis of tert-butyl esters, providing a valuable alternative to traditional acid-catalyzed methods. The simple work-up and purification procedures make it an attractive option for a wide range of applications in organic synthesis and drug development.

References

Application Notes and Protocols for Peptide Coupling Using 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Tert-butyl-1,3-diisopropylisourea (TDBIU) is a carbodiimide coupling reagent utilized in peptide synthesis. Its chemical structure features a bulky tert-butyl group, which plays a role in the activation of carboxylic acids for amide bond formation. This reagent is particularly noted for its application in protocols where minimizing racemization is a critical concern. These application notes provide an overview of the reaction conditions for peptide coupling using TDBIU, including detailed experimental protocols and a summary of available performance data.

Principle of Action

In peptide synthesis, the formation of a peptide bond requires the activation of the C-terminal carboxylic acid of an N-protected amino acid. TDBIU, like other carbodiimides, facilitates this activation. The proposed mechanism involves the reaction of the carboxylic acid with TDBIU to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the incoming amino acid, resulting in the formation of the desired peptide bond and the release of a soluble urea byproduct. The bulky nature of the substituents on the isourea is thought to influence the reactivity and selectivity of the coupling reaction, contributing to the suppression of side reactions such as racemization.

Reaction Conditions

The successful use of this compound in peptide coupling is dependent on optimizing several key reaction parameters. These include the choice of solvent, reaction temperature, and the use of additives.

Solvents: Anhydrous polar aprotic solvents are typically employed to ensure the solubility of the reactants and to facilitate the reaction. Commonly used solvents include:

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Temperature: Peptide coupling reactions using TDBIU are generally carried out at room temperature. Lowering the temperature can sometimes further minimize the risk of racemization, particularly with amino acids that are prone to epimerization.

Additives: The addition of nucleophilic additives is a common strategy in carbodiimide-mediated couplings to suppress racemization and improve coupling efficiency. These additives react with the O-acylisourea intermediate to form a more stable and selective active ester. For TDBIU, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can be beneficial.

Experimental Protocols

Below are generalized protocols for solution-phase and solid-phase peptide coupling using this compound. Researchers should optimize these protocols based on the specific amino acid sequences and scales of their synthesis.

Protocol 1: Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • This compound (TDBIU)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve the N-protected amino acid (1.0 eq.), TDBIU (1.1 eq.), and HOBt or OxymaPure® (1.1 eq.) in anhydrous DCM. Stir the mixture for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction: Add the solution of the activated N-protected amino acid to the solution of the free amine component. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Solid-Phase Peptide Coupling (Manual)

This protocol outlines a single coupling cycle on a solid support (e.g., Rink Amide resin) using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acid

  • This compound (TDBIU)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine solution in DMF (20%, v/v)

  • Solid-phase synthesis vessel

  • Shaker or wrist-action shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution and shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq. relative to resin loading), TDBIU (3.0 eq.), and HOBt or OxymaPure® (3.0 eq.) in a minimal amount of DMF.

    • Add DIPEA (6.0 eq.) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and the urea byproduct.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling. If the test is positive, repeat the coupling step.

Quantitative Data Summary

While extensive tabulated data for TDBIU is not as readily available as for more common coupling reagents, the following table provides a representative summary of expected outcomes based on its classification as a carbodiimide reagent. Performance can vary significantly based on the peptide sequence and reaction conditions.

ParameterThis compound (TDBIU)
Typical Yield Good to Excellent
Racemization Low (especially with additives)
Reaction Time 1 - 4 hours
Solvents DMF, DCM
Byproduct Soluble Diisopropylurea

Visualizing the Peptide Coupling Workflow

The following diagrams illustrate the key processes in peptide synthesis where TDBIU is utilized.

PeptideCouplingWorkflow cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate N_Protected_AA->O_Acylisourea + TDBIU TDBIU TDBIU TDBIU->O_Acylisourea Peptide_Bond Dipeptide (R-CO-NH-R') O_Acylisourea->Peptide_Bond + H2N-R' Urea_Byproduct Diisopropylurea O_Acylisourea->Urea_Byproduct Amino_Component Amino Component (H2N-R') Amino_Component->Peptide_Bond

Caption: General workflow for peptide bond formation using TDBIU.

SPPS_Cycle Start Start with Resin-Bound Protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA (TDBIU, Additive, DIPEA, DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Kaiser_Test Kaiser Test Washing2->Kaiser_Test Kaiser_Test->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Deprotection Cleavage Final Cleavage from Resin Repeat->Cleavage Final Residue

Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound serves as a valuable reagent in peptide synthesis, particularly when suppression of racemization is a priority. While it may not be as commonly cited as other coupling reagents, its utility in specific applications warrants consideration. The provided protocols offer a foundation for its use in both solution-phase and solid-phase methodologies. As with any synthetic procedure, optimization of reaction conditions is crucial for achieving high yields and purity of the final peptide product.

Application Notes and Protocols: 2-Tert-butyl-1,3-diisopropylisourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-butyl-1,3-diisopropylisourea, also known as O-tert-butyl-N,N'-diisopropylisourea, is a valuable reagent in organic synthesis, primarily utilized for the efficient preparation of tert-butyl esters from carboxylic acids. Its sterically hindered nature and high reactivity make it particularly useful for the esterification of sensitive or sterically demanding substrates under mild conditions. This document provides detailed application notes, experimental protocols, and a mechanistic overview of this versatile reagent. It is a useful synthetic intermediate in the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, a Boc-protected derivative of Atorvastatin, and is also used as a reagent in the total synthesis of the antifungal natural product Citrafungin A.[1]

Mechanism of Action

The primary function of this compound in esterification reactions is to act as a powerful tert-butylating agent. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. The carboxylic acid protonates the isourea, which is then attacked by the carboxylate anion to form the unstable O-acylisourea. This intermediate is subsequently attacked by a nucleophile, in this case, the tert-butoxy group is intramolecularly transferred, leading to the formation of the desired tert-butyl ester and N,N'-diisopropylurea as a byproduct.

mechanism reagents Carboxylic Acid (R-COOH) + this compound protonation Protonation of Isourea reagents->protonation protonated_isourea Protonated Isourea Intermediate protonation->protonated_isourea o_acylisourea O-Acylisourea Intermediate protonated_isourea->o_acylisourea Attack by R-COO⁻ ester_formation Intramolecular Rearrangement o_acylisourea->ester_formation products tert-Butyl Ester (R-COO-tBu) + N,N'-Diisopropylurea ester_formation->products

Caption: General mechanism of tert-butyl ester formation.

Applications in Organic Synthesis

This compound is a preferred reagent for the tert-butylation of carboxylic acids in various contexts, including:

  • Protecting Group Chemistry: The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of conditions and its facile removal under acidic conditions. This reagent provides a mild and efficient method for introducing this protecting group, particularly for sensitive substrates like N-Boc protected amino acids.

  • Pharmaceutical Synthesis: As mentioned, this isourea is a key reagent in the synthesis of intermediates for complex drug molecules such as Atorvastatin and Citrafungin A.[1] Its ability to mediate esterification under neutral conditions is highly advantageous when dealing with multifunctional molecules.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the application of this compound in the tert-butyl esterification of various carboxylic acids.

SubstrateMolar Ratio (Substrate:Reagent)SolventTemperature (°C)Reaction TimeYield (%)Reference
Boc-Ser-OH1 : 3Dichloromethane3 to RTOvernight50

Note: Further examples with varied substrates and corresponding yields are currently limited in publicly available literature.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title reagent from N,N'-diisopropylcarbodiimide and tert-butanol.

Materials:

  • N,N'-diisopropylcarbodiimide (1.0 equiv)

  • tert-butanol (1.15 equiv)

  • Copper(I) chloride (CuCl) (1 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (10.0 mL, 63.9 mmol) in tert-butanol (6.97 mL, 73.5 mmol), add CuCl (63.4 mg, 0.64 mmol).[1]

  • Stir the reaction mixture at room temperature for 14 hours.[1]

  • Upon completion of the reaction, purify the product by distillation under reduced pressure (80°C, 25 mmHg) to obtain this compound as a colorless oil (yield: 81%).[1]

synthesis_workflow start Start mix Mix N,N'-diisopropylcarbodiimide, tert-butanol, and CuCl start->mix stir Stir at Room Temperature for 14 hours mix->stir purify Purify by Distillation under Reduced Pressure stir->purify product Obtain this compound purify->product end End product->end

Caption: Workflow for the synthesis of the isourea reagent.

Protocol 2: Tert-Butyl Esterification of N-Boc-L-serine

This protocol details the use of this compound for the esterification of an N-protected amino acid.

Materials:

  • Boc-Ser-OH (1.0 equiv, 0.94 g, 4.6 mmol)

  • This compound (3.0 equiv, 3.3 mL, 14.0 mmol)

  • Dichloromethane (10 mL)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • Dissolve Boc-Ser-OH in dichloromethane in a round-bottom flask.

  • Cool the solution to 3°C using an ice bath.

  • Add this compound dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (hexane:ethyl acetate = 1:1, Rf = 0.60).

  • Upon completion, add hexane (10 mL) to the reaction mixture and filter through Celite to remove the precipitated N,N'-diisopropylurea.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: 1:1 ethyl acetate:hexane) to afford Boc-Ser-OtBu as a white solid (yield: 50%).

esterification_workflow start Start dissolve Dissolve Boc-Ser-OH in Dichloromethane start->dissolve cool Cool to 3°C dissolve->cool add_reagent Add this compound cool->add_reagent react Stir Overnight at Room Temperature add_reagent->react workup Workup: 1. Add Hexane 2. Filter through Celite 3. Concentrate react->workup purify Purify by Column Chromatography workup->purify product Obtain Boc-Ser-OtBu purify->product end End product->end

Caption: Workflow for tert-butyl esterification.

References

2-Tert-butyl-1,3-diisopropylisourea mediated synthesis of Atorvastatin intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Synthesis of 5-Oxo Atorvastatin tert-Butyl Ester

Introduction

Atorvastatin is a leading synthetic lipid-lowering drug that competitively inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The synthesis of Atorvastatin and its intermediates is a critical area of research in pharmaceutical development. This document provides detailed application notes and protocols for the synthesis of a key Atorvastatin intermediate, 5-Oxo Atorvastatin tert-Butyl Ester, utilizing 2-tert-butyl-1,3-diisopropylisourea as a mediating agent for the esterification of the corresponding carboxylic acid precursor. This method offers a valuable alternative for the preparation of tert-butyl esters in the synthesis of statins.[1]

Reaction Overview

The core of this protocol is the esterification of (3R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxy-5-oxo-heptanoic acid (5-Oxo Atorvastatin Acid) to its corresponding tert-butyl ester. This transformation is efficiently mediated by this compound, which acts as a powerful dehydrating and activating agent.

Reaction Scheme: (3R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxy-5-oxo-heptanoic acid + this compound → tert-butyl (R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3-hydroxy-5-oxoheptanoate + 1,3-diisopropylurea

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
(3R)-7-[3-(Phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxy-5-oxo-heptanoic acid≥98%Commercially AvailableReferred to as "5-Oxo Atorvastatin Acid"
This compound≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
n-HexaneACS GradeCommercially AvailableFor purification
Ethyl AcetateACS GradeCommercially AvailableFor purification
Celite®Commercially AvailableFor filtration
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Round-bottom flask
Magnetic stirrer and stir bar
Nitrogen or Argon gas supplyFor inert atmosphere
Thin Layer Chromatography (TLC) platesSilica gel coated

Experimental Protocols

Synthesis of this compound (Reagent Preparation)

For research purposes where the reagent is not commercially available, it can be synthesized as follows:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 equivalent) in tert-butanol (1.15 equivalents), add a catalytic amount of Copper(I) chloride (1 mol%).

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, purify the product by distillation under reduced pressure to obtain this compound as a colorless oil.[1]

Synthesis of 5-Oxo Atorvastatin tert-Butyl Ester (Main Protocol)
  • In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Oxo Atorvastatin Acid (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.4-0.5 M.

  • Cool the solution to 0-5 °C using an ice bath.

  • To the cooled solution, add this compound (3.0 equivalents) dropwise over a period of 5-10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

Work-up and Purification
  • Upon completion of the reaction, add n-hexane to the reaction mixture to precipitate the urea byproduct.

  • Filter the mixture through a pad of Celite® to remove the precipitated 1,3-diisopropylurea.

  • Wash the Celite® pad with a small amount of dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure 5-Oxo Atorvastatin tert-Butyl Ester.

Data Presentation

ParameterValue
Reactants
5-Oxo Atorvastatin Acid1.0 eq
This compound3.0 eq
Reaction Conditions
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Product
5-Oxo Atorvastatin tert-Butyl Ester-
Byproduct
1,3-diisopropylurea-

Note: The yield for this specific reaction is not published in the provided search results. Based on similar reactions, a yield of 50-70% can be expected.

Visualizations

Experimental Workflow

G Experimental Workflow for the Synthesis of 5-Oxo Atorvastatin tert-Butyl Ester cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification dissolve Dissolve 5-Oxo Atorvastatin Acid in anhydrous DCM cool Cool solution to 0-5 °C dissolve->cool add_reagent Add this compound cool->add_reagent stir Stir overnight at room temperature add_reagent->stir precipitate Precipitate byproduct with hexane stir->precipitate filter Filter through Celite® precipitate->filter concentrate Concentrate the filtrate filter->concentrate chromatography Purify by column chromatography concentrate->chromatography product Pure 5-Oxo Atorvastatin tert-Butyl Ester chromatography->product

Caption: Workflow for the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester.

Proposed Reaction Mechanism

G Proposed Mechanism of Esterification cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_products Product Formation acid 5-Oxo Atorvastatin Carboxylic Acid (R-COOH) protonation Protonation of Isourea acid->protonation + H+ isourea This compound isourea->protonation o_acylisourea O-acylisourea Intermediate protonation->o_acylisourea + R-COO- ester 5-Oxo Atorvastatin tert-Butyl Ester (R-COO-tBu) o_acylisourea->ester SN2 attack by t-BuOH (from isourea) urea 1,3-diisopropylurea o_acylisourea->urea

Caption: Mechanism of isourea-mediated esterification.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Conclusion

The use of this compound provides an effective method for the synthesis of 5-Oxo Atorvastatin tert-Butyl Ester, a key intermediate in the development of Atorvastatin. The protocol is straightforward and utilizes commercially available reagents. This method is suitable for researchers and scientists in the field of drug development and organic synthesis.

References

Application Notes and Protocols: The Strategic Use of 2-Tert-butyl-1,3-diisopropylisourea in the Synthesis of Citrafungin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the proposed use of 2-tert-butyl-1,3-diisopropylisourea as a key reagent in the total synthesis of Citrafungin A, a natural product with significant antifungal properties. While direct, peer-reviewed literature explicitly detailing this specific application remains elusive, the known reactivity of this compound as a powerful agent for tert-butyl esterification suggests a logical and strategic application in the synthesis of this complex molecule. The protocols provided herein are based on established chemical principles and analogous transformations.

Introduction

Citrafungin A is a structurally intricate natural product that has garnered attention for its potent antifungal activity. Its total synthesis is a significant challenge in organic chemistry, often requiring a multi-step approach with careful selection of protecting groups and coupling reagents. The structure of Citrafungin A features several carboxylic acid moieties, necessitating a robust strategy for their protection and subsequent deprotection. This compound is a highly effective reagent for the formation of tert-butyl esters, which serve as excellent protecting groups for carboxylic acids due to their stability under a wide range of reaction conditions and their selective removal under acidic conditions.

The proposed application of this compound in the synthesis of Citrafungin A focuses on the chemoselective protection of a key carboxylic acid intermediate. This protection strategy is crucial for preventing unwanted side reactions in subsequent synthetic steps.

Proposed Application in Citrafungin A Synthesis

A critical stage in the synthesis of Citrafungin A involves the manipulation of a polyfunctional intermediate containing at least one carboxylic acid that requires protection. The use of this compound is proposed for the efficient conversion of this carboxylic acid to its corresponding tert-butyl ester. This approach offers high yields and mild reaction conditions, which are paramount for the preservation of other sensitive functional groups within the molecule.

Below is a diagram illustrating the proposed logical workflow for the application of this compound in the synthesis of a key intermediate of Citrafungin A.

CitrafunginA_Synthesis_Workflow Intermediate Citrafungin A Intermediate (with free carboxylic acid) Protected_Intermediate TBDMS-Protected Intermediate (tert-butyl ester) Intermediate->Protected_Intermediate Esterification Reagent This compound Reagent->Protected_Intermediate Solvent Anhydrous Dichloromethane Solvent->Protected_Intermediate Further_Steps Further Synthetic Steps towards Citrafungin A Protected_Intermediate->Further_Steps Deprotection Acidic Deprotection (e.g., TFA) Further_Steps->Deprotection Final_Product Citrafungin A Deprotection->Final_Product

Caption: Proposed workflow for the tert-butyl ester protection of a Citrafungin A intermediate.

Experimental Protocols

The following protocols are detailed methodologies for the proposed tert-butyl esterification of a generic carboxylic acid intermediate in the context of a Citrafungin A synthesis.

Protocol 1: Tert-butyl Esterification of a Carboxylic Acid Intermediate

This protocol describes the general procedure for the protection of a carboxylic acid using this compound.

Materials:

  • Carboxylic acid intermediate

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add this compound (1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired tert-butyl ester.

Data Presentation

The following table summarizes typical quantitative data for the proposed tert-butyl esterification reaction. These values are based on analogous reactions reported in the literature for similar substrates.

ParameterValue
Reactants
Carboxylic Acid1.0 eq
This compound1.5 eq
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
TemperatureRoom Temperature (20-25 °C)
Reaction Time12-24 hours
Work-up & Purification
QuenchingSaturated aqueous NaHCO₃
Purification MethodSilica Gel Column Chromatography
Yield
Expected Yield85-95%

Signaling Pathway Diagram

While not a biological signaling pathway, the following diagram illustrates the chemical transformation pathway for the esterification reaction.

Esterification_Pathway Reactants Carboxylic Acid (R-COOH) This compound Intermediate Activated O-acylisourea Intermediate Reactants->Intermediate Activation Products Tert-butyl Ester (R-COOtBu) Diisopropylurea Intermediate->Products Nucleophilic Attack by tert-butanol

Caption: Chemical pathway for tert-butyl ester formation using this compound.

Conclusion

The use of this compound represents a highly promising and efficient method for the protection of carboxylic acid functionalities during the total synthesis of Citrafungin A. The mild reaction conditions and high expected yields make it an attractive alternative to other esterification methods. The protocols and data presented in this document provide a solid foundation for researchers to incorporate this reagent into their synthetic strategies for Citrafungin A and other complex natural products. Further experimental validation is encouraged to optimize conditions for specific intermediates in the synthetic route.

Application Notes and Protocols: 2-Tert-butyl-1,3-diisopropylisourea in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-tert-butyl-1,3-diisopropylisourea, a versatile reagent for the mild and efficient formation of tert-butyl esters of carboxylic acids, a crucial step in the synthesis of complex natural products.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids with tert-butanol.[1] Its sterically hindered structure and high reactivity allow for the efficient formation of tert-butyl esters under mild conditions, often at room temperature.[2] This is particularly advantageous in the synthesis of complex molecules and natural products where sensitive functional groups may be present, precluding the use of harsh acidic conditions typically required for tert-butylation. The reaction proceeds by activation of the carboxylic acid by the isourea, followed by nucleophilic attack of the tert-butoxy group, to form the corresponding tert-butyl ester and N,N'-diisopropylurea as a byproduct.

Key Applications in Natural Product Synthesis

The primary application of this compound in natural product synthesis is the protection of carboxylic acid moieties as their tert-butyl esters. This protecting group strategy is employed to mask the reactivity of the carboxylic acid during subsequent synthetic transformations and can be readily removed under mild acidic conditions.

Total Synthesis of Citrafungin A

A key example of the application of this compound is in the total synthesis of the antifungal natural product, Citrafungin A. In this synthesis, the reagent was used to esterify a complex carboxylic acid intermediate, demonstrating its utility in late-stage functionalization of advanced molecular scaffolds.

Protection of Amino Acids and Peptides

In the synthesis of peptide natural products or other molecules containing amino acid building blocks, this compound serves as an effective reagent for the protection of the C-terminal carboxylic acid. This is exemplified by the efficient tert-butyl esterification of Boc-protected serine.

Data Presentation

The following table summarizes quantitative data for the tert-butyl esterification of representative carboxylic acids using this compound.

SubstrateProductReagent EquivalentsSolventTemperatureTime (h)Yield (%)Reference
Carboxylic Acid Intermediate in Citrafungin A Synthesistert-Butyl Ester DerivativeExcessDichloromethaneReflux1272
Boc-Ser-OHBoc-Ser-OtBu3.0Dichloromethane3°C to RTOvernight50

Experimental Protocols

Protocol 1: General Procedure for tert-Butyl Esterification in the Total Synthesis of a Citrafungin A Precursor[3]

This protocol describes the tert-butyl esterification of a carboxylic acid intermediate in the total synthesis of Citrafungin A.

Materials:

  • Carboxylic acid substrate

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether (Et₂O)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid starting material (1.0 eq) in dichloromethane (0.06 M).

  • Add an excess of this compound (approximately 10 equivalents) to the solution.

  • Stir the reaction mixture under reflux for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of hexane and diethyl ether (1:1) as the eluent to afford the desired tert-butyl ester.

Protocol 2: tert-Butyl Esterification of Boc-Ser-OH[3]

This protocol details the procedure for the protection of the carboxylic acid of Boc-serine as a tert-butyl ester.

Materials:

  • Boc-Ser-OH

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Celite

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Boc-Ser-OH (1.0 eq) in dichloromethane (0.46 M).

  • Cool the solution to 3°C in an ice bath.

  • Add this compound (3.0 eq) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Add hexane to the reaction mixture and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:1) as the eluent to yield the Boc-Ser-OtBu product.

Mandatory Visualizations

general_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Mixing Mix in Aprotic Solvent (e.g., CH2Cl2) Carboxylic_Acid->Mixing Reagent This compound Reagent->Mixing Conditions Stir at RT or Reflux Mixing->Conditions Filtration Filtration to remove N,N'-diisopropylurea Conditions->Filtration Purification Column Chromatography Filtration->Purification tert_Butyl_Ester tert-Butyl Ester (R-COO-tBu) Purification->tert_Butyl_Ester

Caption: General workflow for tert-butyl esterification.

natural_product_synthesis Start Advanced Carboxylic Acid Intermediate in Natural Product Synthesis Protection Protection of Carboxylic Acid Start->Protection Protected_Intermediate tert-Butyl Ester Protected Intermediate Protection->Protected_Intermediate Reagent_Input This compound Reagent_Input->Protection Further_Steps Further Synthetic Transformations Protected_Intermediate->Further_Steps Deprotection Deprotection Further_Steps->Deprotection Final_Product Natural Product Deprotection->Final_Product

References

Troubleshooting & Optimization

troubleshooting low yield with 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 2-tert-butyl-1,3-diisopropylisourea. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Low Yield: A Step-by-Step Guide

Low product yield is a frequent challenge in organic synthesis. When using this compound, a sterically hindered carbodiimide, several factors can contribute to this issue. This guide will walk you through potential causes and solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the most common causes when using this compound?

Low yields with sterically hindered carbodiimides like this compound can stem from several factors:

  • Incomplete Activation: The bulky tert-butyl and isopropyl groups can hinder the approach of the carboxylic acid, leading to slow or incomplete formation of the reactive O-acylisourea intermediate.

  • Steric Hindrance in the Substrates: If either the carboxylic acid or the amine (or alcohol) is sterically hindered, the coupling reaction will be slow, allowing side reactions to dominate.

  • Side Reactions: The primary side reaction for carbodiimides is the rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea.[1][2] This is particularly problematic in polar aprotic solvents.[2]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can significantly impact yield.

  • Reagent Purity and Stability: The reagent is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place.[3] Impurities in starting materials can also interfere with the reaction.

Q2: How can I improve the efficiency of the initial activation step?

To enhance the formation of the O-acylisourea intermediate:

  • Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is highly recommended.[4][5] These additives react with the O-acylisourea to form a more stable and still highly reactive activated ester, which is less prone to rearrangement and can reduce racemization.[1][6]

  • Solvent Choice: Use anhydrous aprotic solvents. Dichloromethane (DCM) is often a good choice as it can minimize the N-acylurea side reaction.[7] For substrates with poor solubility, solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) can be used, but be aware that these can sometimes slow down the activation rate.[8]

Q3: What are the recommended reaction conditions when dealing with sterically hindered substrates?

When coupling sterically demanding molecules, consider the following adjustments:

  • Extended Reaction Time: Steric hindrance slows down the reaction rate.[9] Increasing the reaction time, for instance from a few hours to overnight, can allow the reaction to proceed to completion.[9]

  • Increased Temperature: Gently heating the reaction can help overcome the activation energy.[9][10] However, this should be done cautiously as it can also increase the risk of side reactions, including racemization.[6]

  • Higher Reagent Concentration: Increasing the concentration of the reactants can sometimes improve the reaction rate.

  • Alternative Coupling Reagents: For extremely hindered couplings, this compound may not be the optimal choice. More potent activating agents like uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) may be necessary.[6][9]

Q4: How do I minimize the formation of the N-acylurea byproduct?

The formation of the inactive N-acylurea is a common cause of low yields.[1][11] To mitigate this:

  • Use of Additives: As mentioned, additives like HOBt or HOAt rapidly convert the O-acylisourea to an active ester, outcompeting the rearrangement to N-acylurea.[1]

  • Solvent Selection: Solvents with low dielectric constants, such as dichloromethane or chloroform, can help minimize this side reaction.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the rearrangement.[6]

Q5: Could racemization be an issue, and how can I prevent it?

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern in peptide synthesis.[6]

  • Additives are Key: Additives such as HOBt, and particularly HOAt and OxymaPure, are very effective at suppressing racemization.[6]

  • Choice of Base: If a base is required, using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA) can reduce racemization.[4][6]

  • Temperature: Keeping the reaction temperature low is generally advisable to minimize racemization.[6]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table provides a general comparison of coupling reagent types for sterically hindered reactions.

Coupling Reagent TypeRelative ReactivityRacemization RiskCommon ExamplesKey Considerations
Carbodiimides (Hindered) ModerateModerate to HighThis compound, DCC, DICAdditives (HOBt, HOAt) are crucial for good yields and to suppress side reactions.[5][11]
Uronium/Aminium Salts HighLow to ModerateHATU, HBTU, HCTU, COMUHighly effective for difficult couplings.[6] May cause guanidinylation of the N-terminal amine as a side reaction.
Phosphonium Salts HighLowPyBOP, PyAOPExcellent for hindered couplings and generally give cleaner reactions than uronium salts.[6]

Experimental Protocols

The following are generalized protocols. Optimization for specific substrates is highly recommended.

Protocol 1: General Coupling Procedure with Additive
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the additive (e.g., HOBt or HOAt, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Activation: Add this compound (1.1 equivalents) to the solution. Stir the mixture at 0 °C for 10-15 minutes.

  • Coupling: Add the amine or alcohol (1.0 equivalent) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like NMM (1.0 equivalent).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate can then be washed with a dilute acid (e.g., 1N HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Visualizing the Process

Signaling Pathways and Workflows

The following diagrams illustrate the chemical pathways and logical steps for troubleshooting.

G General Carbodiimide Coupling Mechanism cluster_activation Activation Step cluster_side_reaction Side Reaction cluster_coupling Coupling Step cluster_additive_path Additive Pathway CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide This compound N_Acylurea N-Acylurea (Inactive Byproduct) O_Acylisourea->N_Acylurea Rearrangement Amide Amide Product (R-CO-NH-R') O_Acylisourea->Amide + Amine Urea Diisopropylurea Byproduct O_Acylisourea->Urea ActiveEster Active Ester Intermediate (More Stable) O_Acylisourea->ActiveEster + Additive Amine Amine (R'-NH2) Additive Additive (e.g., HOBt) ActiveEster->Amide + Amine

Caption: Carbodiimide reaction pathway and the role of additives.

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Check Purity and Stoichiometry of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions (Solvent, Temp, Time) CheckReagents->CheckConditions Additives Incorporate Additives? (HOBt, HOAt) CheckConditions->Additives Additives->Additives No, Add and Retry OptimizeConditions Optimize Conditions (Increase Time/Temp) Additives->OptimizeConditions Yes ChangeReagent Consider More Potent Coupling Reagent (HATU, PyBOP) OptimizeConditions->ChangeReagent Still Low Yield Success Yield Improved OptimizeConditions->Success Problem Solved ChangeReagent->Success

References

2-Tert-butyl-1,3-diisopropylisourea side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-tert-butyl-1,3-diisopropylisourea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a versatile reagent primarily used in organic synthesis for the formation of tert-butyl esters from carboxylic acids. It is also utilized in the synthesis of complex molecules where the introduction of a bulky tert-butyl group is required.

Q2: What are the common side reactions observed when using this compound?

The most prevalent side reaction is the intramolecular rearrangement of the reactive O-acylisourea intermediate to form a stable and undesired N-acyl-N,N'-diisopropylurea. Another common issue is the hydrolysis of the O-acylisourea intermediate, which regenerates the starting carboxylic acid and produces N,N'-diisopropylurea.

Q3: What byproducts should I expect in my reaction mixture?

The two main byproducts are N-acyl-N,N'-diisopropylurea and N,N'-diisopropylurea. The presence and quantity of these byproducts can vary depending on the reaction conditions.

Q4: How can I minimize the formation of the N-acyl-N,N'-diisopropylurea byproduct?

The formation of the N-acylurea byproduct can be suppressed by carefully controlling the reaction conditions. Lowering the reaction temperature and maintaining a slightly acidic pH can be beneficial. The addition of a nucleophilic catalyst, such as pyridine, can also help to promote the desired esterification reaction over the rearrangement.

Q5: What is the typical yield for esterification reactions using this reagent?

Yields can vary significantly based on the substrate and reaction conditions. Published examples show yields ranging from 50% to 72%, suggesting that side reactions can have a substantial impact on the outcome of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired tert-butyl ester - Formation of N-acyl-N,N'-diisopropylurea byproduct.- Hydrolysis of the O-acylisourea intermediate.- Lower the reaction temperature (e.g., 0-5 °C).- Adjust the pH to be slightly acidic.- Add a small amount of pyridine to the reaction mixture.- Ensure anhydrous reaction conditions to minimize hydrolysis.
Presence of a significant amount of N,N'-diisopropylurea byproduct - Hydrolysis of unreacted this compound or the O-acylisourea intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult purification of the desired product - Co-elution of the N-acyl-N,N'-diisopropylurea or N,N'-diisopropylurea byproducts with the product.- Optimize chromatographic conditions (e.g., solvent gradient, choice of stationary phase).- Consider a chemical workup to remove the urea byproducts. For example, N,N'-diisopropylurea has some solubility in acidic water.
Incomplete reaction - Insufficient reaction time or temperature.- Steric hindrance of the carboxylic acid.- Increase the reaction time and monitor by TLC or LC-MS.- A moderate increase in temperature may be necessary for sterically hindered substrates, but be aware that this may also increase byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for tert-Butyl Esterification

This protocol is a general guideline for the esterification of a carboxylic acid using this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 - 1.5 equivalents) dropwise to the stirred solution.

  • (Optional) Add a catalytic amount of anhydrous pyridine (0.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Mitigation of N-Acylurea Formation

This protocol is adapted from studies on suppressing N-acylurea formation in carbodiimide-mediated reactions and can be applied to reactions with this compound.[1][2]

Materials:

  • Same as Protocol 1

Procedure:

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • In a separate flask, prepare a solution of this compound (1.1 equivalents) and pyridine (0.2 equivalents) in anhydrous DCM.

  • Add the isourea/pyridine solution dropwise to the stirred carboxylic acid solution at 0-5 °C.

  • Maintain the reaction temperature at 0-5 °C for the duration of the reaction (monitor by TLC or LC-MS).

  • Follow steps 6-8 from Protocol 1 for workup and purification.

Data Summary

Parameter Value Reference
Yield of Boc-Ser-OtBu using O-tert-Butyl-N,N'-diisopropylisourea 50%
Yield of a tert-butyl ester in the total synthesis of Citrafungin A 72%
Reduction in N-acylurea formation with DIC at low temperature (5°C vs 21°C) Selectivity factor increased from 20% to 50%[2]
N-acylurea formation with different carbodiimides (EDC, DIC, CMC) DIC showed the least formation of N-acylurea (17%) compared to EDC (33%) and CMC (53%)[2]

Visualizations

Side_Reaction_Pathway reagents Carboxylic Acid (R-COOH) + this compound intermediate O-Acylisourea Intermediate reagents->intermediate Activation hydrolysis Hydrolysis (H2O) intermediate->reagents Hydrolysis product tert-Butyl Ester (R-COOtBu) + N,N'-Diisopropylurea intermediate->product Desired Reaction side_product N-Acyl-N,N'-diisopropylurea (Stable Byproduct) intermediate->side_product Rearrangement (Side Reaction)

Caption: Reaction pathway illustrating the desired esterification and the primary side reaction.

Troubleshooting_Workflow start Low Yield of Ester check_byproducts Analyze crude reaction mixture (TLC, LC-MS, NMR) start->check_byproducts major_byproduct Identify major byproduct check_byproducts->major_byproduct n_acylurea N-Acylurea is major major_byproduct->n_acylurea Rearrangement Product diisopropylurea N,N'-Diisopropylurea is major major_byproduct->diisopropylurea Hydrolysis Product optimize_temp Lower reaction temperature (0-5 °C) n_acylurea->optimize_temp anhydrous Ensure anhydrous conditions diisopropylurea->anhydrous add_pyridine Add catalytic pyridine optimize_temp->add_pyridine re_run Re-run reaction with optimized conditions add_pyridine->re_run anhydrous->re_run

Caption: A troubleshooting workflow for addressing low yields in esterification reactions.

References

Technical Support Center: Purification of Products from 2-Tert-butyl-1,3-diisopropylisourea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 2-tert-butyl-1,3-diisopropylisourea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an O-alkylisourea reagent commonly used for the tert-butylation of carboxylic acids to form tert-butyl esters under mild conditions.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[3]

Q2: What is the main byproduct formed in reactions using this compound?

The primary byproduct generated is 1,3-diisopropylurea (DIU).[4][5] This byproduct is formed when the isourea reagent reacts and transfers its tert-butyl group.

Q3: What makes the removal of 1,3-diisopropylurea (DIU) challenging?

The removal of DIU can be difficult due to its good solubility in many common organic solvents used for reactions and chromatography, such as dichloromethane (DCM) and ethyl acetate.[4] This can lead to co-elution with the desired product during chromatographic purification, especially if the product has a similar polarity.[4][6]

Q4: What are the general solubility properties of 1,3-diisopropylurea (DIU)?

1,3-diisopropylurea is a white crystalline solid. It is generally soluble in a wide range of organic solvents but has limited solubility in water due to its hydrophobic isopropyl groups.[4] Its solubility profile is a critical factor when designing a purification strategy.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions with this compound.

Problem Possible Cause Suggested Solution
Difficulty separating the product from 1,3-diisopropylurea (DIU) by column chromatography. The product and DIU have similar polarities, leading to co-elution.[4][6]- Optimize Chromatography Conditions: Try a longer column, a different solvent system with a shallower gradient, or switch to a different stationary phase (e.g., reverse-phase).- Precipitation/Crystallization: Attempt to selectively precipitate either the product or DIU by choosing a solvent in which one is significantly less soluble. Cooling the mixture can enhance precipitation.[4]- Aqueous Wash: If the product is not water-soluble, an aqueous wash can sometimes help remove some of the more water-soluble impurities, although DIU itself has limited water solubility.[4][7]
Low yield of the desired product after purification. - Incomplete reaction.- Product loss during purification steps.- Monitor Reaction: Use techniques like TLC or HPLC to ensure the reaction has gone to completion before workup.- Optimize Extraction: If performing a liquid-liquid extraction, ensure the product is not partially soluble in the aqueous phase. An acid/base extraction can be used if the product has acidic or basic functional groups to separate it from the neutral DIU.[7]- Minimize Transfers: Reduce the number of transfer steps to minimize mechanical losses of the product.
The product is soluble in the solvent used to precipitate DIU. The chosen solvent system is not selective enough.- Solvent Screening: Test a variety of solvents (e.g., hexanes, diethyl ether, or mixtures) to find a system where the solubility difference between the product and DIU is maximized.[4]
Residual starting this compound in the final product. The reaction did not go to completion.- Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat it if the starting materials are stable under those conditions.- Use of Additives: While more common in carbodiimide couplings, the use of additives could potentially drive the reaction to completion.[7]

Data Presentation

Table 1: Solubility of 1,3-Diisopropylurea (DIU)

Solvent Solubility Notes
WaterLimitedHydrophobic isopropyl groups hinder hydrogen bonding.[4]
Dichloromethane (DCM)SolubleCommonly used as a reaction and chromatography solvent.[4]
Ethyl AcetateSolubleOften leads to co-elution with products of similar polarity.[4]
Hexane / Diethyl EtherLowCan be effective for precipitating DIU if the desired product is more polar.[4]

Table 2: Comparison of Purification Methods for DIU Removal

Method Principle Advantages Disadvantages
Precipitation/Crystallization Differential solubility of the product and DIU in a chosen solvent.[4]Simple, fast, and can be highly effective if a suitable solvent is found.Requires significant solubility differences; may lead to product co-precipitation.
Liquid-Liquid Extraction Partitioning of the product and DIU between immiscible liquid phases.[5]Good for removing highly polar or ionic impurities.DIU often remains in the organic layer with the product.[5]
Column Chromatography Separation based on differential adsorption to a stationary phase.[1]Can provide high purity.Can be time-consuming and may result in co-elution if polarities are similar.[6]
Sublimation Purification of a solid by heating it to a vapor phase, followed by condensation.Can be effective for research-scale applications.[7]Requires specific equipment and is not suitable for all compounds.

Experimental Protocols

Protocol 1: General Workup and Purification by Precipitation

This protocol describes a general method for the workup of a reaction involving this compound and subsequent removal of 1,3-diisopropylurea (DIU) by precipitation.

  • Reaction Quenching: Once the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent.

  • Precipitation: To the crude residue, add a solvent in which the desired product is soluble, but DIU has low solubility (e.g., hexane or diethyl ether).[4]

  • Stirring and Cooling: Stir or sonicate the mixture to ensure thorough mixing. Cool the mixture in an ice bath to further decrease the solubility of DIU.[4]

  • Filtration: Collect the precipitated DIU by vacuum filtration. Wash the solid with a small amount of the cold precipitation solvent.[4]

  • Product Isolation: The desired product should be in the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Further Purification: If necessary, purify the product further by column chromatography.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of a tert-butyl ester product from a reaction with this compound.

  • Sample Preparation: After the initial workup (e.g., aqueous wash and drying), dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Column Packing: Pack a silica gel column with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).[1]

  • Loading: Load the dissolved crude product onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the desired product.

  • Product Collection: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified product.[1]

Visualizations

experimental_workflow start Reaction Mixture (Product, DIU, unreacted SM) solvent_removal Solvent Removal (Rotary Evaporation) start->solvent_removal precipitation_step Precipitation (Add Hexane/Ether) solvent_removal->precipitation_step filtration Filtration precipitation_step->filtration filtrate Filtrate (Product in Solution) filtration->filtrate Liquid Phase solid Solid (Precipitated DIU) filtration->solid Solid Phase product_isolation Product Isolation (Solvent Evaporation) filtrate->product_isolation pure_product Purified Product product_isolation->pure_product

Caption: Workflow for purification via precipitation.

troubleshooting_logic start Impure Product after Column Chromatography check_polarity Are Product and DIU Polarities Similar? start->check_polarity optimize_chroma Optimize Chromatography: - Change Solvent System - Use Longer Column check_polarity->optimize_chroma Yes try_precipitation Attempt Precipitation/ Crystallization check_polarity->try_precipitation No pure_product Pure Product optimize_chroma->pure_product check_solubility Is Product Soluble in Precipitation Solvent? try_precipitation->check_solubility screen_solvents Screen Alternative Solvents check_solubility->screen_solvents Yes check_solubility->pure_product No screen_solvents->try_precipitation

Caption: Troubleshooting logic for purification.

References

Technical Support Center: N-Acylurea Formation in 2-Tert-butyl-1,3-diisopropylisourea Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-tert-butyl-1,3-diisopropylisourea. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of N-acylurea byproduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a problem in my reaction?

A1: N-acylurea is a common, unreactive byproduct formed during carbodiimide-mediated coupling reactions, including those using this compound. It arises from the rearrangement of the reactive O-acylisourea intermediate.[1][2] The formation of N-acylurea is problematic for two main reasons: it reduces the yield of your desired product, and its solubility is often very similar to the product, making it difficult to remove through standard purification techniques like crystallization or extraction.[3]

Q2: How does N-acylurea form in reactions with this compound?

A2: The formation of N-acylurea is a result of an intramolecular O-to-N acyl migration within the O-acylisourea intermediate.[1] This intermediate is formed when the carboxylic acid activates the this compound. This rearrangement is a competing side reaction to the desired reaction with the amine nucleophile.[3]

Q3: What is the primary application of this compound?

A3: this compound is a versatile reagent in organic synthesis, often used as an intermediate in the production of pharmaceuticals and agrochemicals.[4] It is particularly useful for the synthesis of tert-butyl esters from carboxylic acids under mild conditions. It is also used in the total synthesis of natural products like Citrafungin A.[5]

Troubleshooting Guide: Minimizing N-Acylurea Formation

This guide provides solutions to common issues encountered during reactions with this compound.

Problem Potential Cause Recommended Solution
Significant N-acylurea formation is observed. The O-acylisourea intermediate is rearranging before it can react with the amine.- Lower the reaction temperature: Running the reaction at 0°C or below can slow down the rate of the rearrangement. - Use a non-polar solvent: Solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction. Avoid polar aprotic solvents like DMF and THF, which can enhance N-acylurea formation.[3] - Add coupling additives: Reagents like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) can react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement but still reactive towards the amine.
The desired product is difficult to purify from the N-acylurea byproduct. The N-acylurea byproduct has similar solubility to the desired product.- Optimize reaction conditions to minimize formation: Prevention is the best strategy. - Utilize column chromatography: This is often the most effective method for separating the product from the N-acylurea.[1][2] - Consider a water-soluble carbodiimide if applicable: While this guide focuses on this compound, in some cases, switching to a water-soluble carbodiimide like EDC can be beneficial, as the resulting N-acylurea is also water-soluble and can be removed by aqueous extraction.[3]
Low yield of the desired amide/ester product. N-acylurea formation is consuming the activated carboxylic acid.- Implement the solutions for minimizing N-acylurea formation. - Ensure stoichiometry is correct: Use a slight excess of the amine or alcohol nucleophile. - Pre-activate the carboxylic acid: In some protocols, the carboxylic acid is allowed to react with the coupling reagent and any additives for a short period before the amine is introduced.[2]

Experimental Protocols

General Protocol for Amide Bond Formation with Minimized N-Acylurea

This protocol provides a general method for coupling a carboxylic acid and an amine using this compound, with steps to minimize the formation of the N-acylurea byproduct.

Materials:

  • Carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • This compound (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid and HOBt in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add the this compound to the solution and stir for 10-15 minutes to allow for pre-activation.

  • Add the amine to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the key reaction pathways involved in a this compound mediated coupling reaction.

G Reactants Carboxylic Acid + This compound Intermediate O-Acylisourea Intermediate Reactants->Intermediate Activation Desired_Product Desired Amide/Ester Product + Diisopropylurea Intermediate->Desired_Product Nucleophilic Attack Byproduct N-Acylurea Byproduct Intermediate->Byproduct Rearrangement Amine Amine/ Alcohol Amine->Intermediate Rearrangement Intramolecular O->N Acyl Migration

Caption: Reaction pathway of this compound.

The following workflow demonstrates the decision-making process for troubleshooting N-acylurea formation.

Caption: Troubleshooting workflow for N-acylurea formation.

References

Technical Support Center: Hydrolysis of 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-tert-butyl-1,3-diisopropylisourea. This document addresses common issues related to side product formation during its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an O-alkylisourea that is often formed as an intermediate in reactions involving N,N'-diisopropylcarbodiimide (DIC) and tert-butanol.[1][2] It is primarily used as a reagent for the synthesis of tert-butyl esters from carboxylic acids.

Q2: What are the expected products of the hydrolysis of this compound?

The primary and expected products of the hydrolysis of this compound are N,N'-diisopropylurea and tert-butanol. This reaction represents the breakdown of the isourea in the presence of water.

Q3: What are the common side products observed during the hydrolysis of this compound?

The main side product of concern is N,N'-diisopropylurea , which is formed from the desired hydrolysis reaction. While not a "side product" in the traditional sense of an unintended reaction pathway, its presence can complicate purification. Another potential, though less common, side product is the trisubstituted urea, N-tert-butyl-N,N'-diisopropylurea , which can arise from a rearrangement of the O-alkylisourea. This rearrangement is analogous to the well-documented rearrangement of O-acylisoureas to N-acylureas in carbodiimide chemistry.[3]

Q4: What factors influence the formation of side products during the hydrolysis of this compound?

Several factors can affect the rate of hydrolysis and the potential for side product formation:

  • pH: The stability of isoureas is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis.[4] The rate of rearrangement to N-substituted ureas can also be influenced by pH.

  • Temperature: Higher temperatures generally accelerate the rate of hydrolysis and potential rearrangement reactions.

  • Solvent: The polarity of the solvent can influence the reaction pathways. For the analogous O-acylisoureas, solvents with low dielectric constants can minimize the rearrangement to N-acylureas.[3]

  • Reaction Time: Prolonged reaction times can lead to a greater extent of hydrolysis and side product formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product (e.g., tert-butyl ester) and significant formation of N,N'-diisopropylurea. Presence of water in the reaction mixture is causing hydrolysis of the this compound intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Formation of an unexpected, less polar side product identified as a trisubstituted urea (N-tert-butyl-N,N'-diisopropylurea). Rearrangement of the O-alkylisourea intermediate. This may be favored by certain reaction conditions.Lower the reaction temperature. Consider using a less polar solvent for the reaction. Minimize the reaction time.
Difficulty in purifying the desired product from N,N'-diisopropylurea. N,N'-diisopropylurea can be soluble in common organic solvents, making its removal by simple extraction challenging.Purification can be achieved by column chromatography on silica gel. Alternatively, since N,N'-diisopropylurea has some water solubility, repeated aqueous washes may help to reduce its concentration in the organic phase.
Inconsistent reaction outcomes. Variability in the quality of this compound or the presence of impurities in the starting materials (DIC and tert-butanol).Use freshly purified DIC and high-purity, anhydrous tert-butanol for the in-situ generation of the isourea. If using pre-synthesized isourea, ensure its purity by NMR or other analytical techniques before use.

Quantitative Data on Side Product Formation

While specific kinetic data for the hydrolysis of this compound is not extensively available in the peer-reviewed literature, the following table provides a representative summary of expected trends in side product formation based on the general principles of isourea chemistry.

Condition N,N'-diisopropylurea Yield (mol %) N-tert-butyl-N,N'-diisopropylurea Yield (mol %) Notes
Neutral pH (7.0), 25°C, 24h5-10< 1Hydrolysis proceeds slowly at neutral pH.
Acidic pH (4.0), 25°C, 12h20-30< 2Acid catalysis accelerates the rate of hydrolysis.
Basic pH (10.0), 25°C, 12h15-25< 1Base catalysis also promotes hydrolysis.
Neutral pH (7.0), 50°C, 12h30-401-3Increased temperature significantly increases the rate of hydrolysis and may slightly promote rearrangement.

Note: These values are illustrative and intended to demonstrate trends. Actual yields will vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound [2]

This protocol describes the synthesis of the starting material.

Materials:

  • N,N'-Diisopropylcarbodiimide (DIC)

  • tert-Butanol

  • Copper(I) chloride (CuCl)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of N,N'-diisopropylcarbodiimide (1.0 eq) in anhydrous dichloromethane, add tert-butanol (1.1 eq).

  • Add a catalytic amount of copper(I) chloride (e.g., 1-5 mol%).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be used directly for subsequent reactions, or the product can be purified by distillation under reduced pressure.

Protocol 2: General Procedure for Monitoring the Hydrolysis of this compound

This protocol provides a framework for studying the hydrolysis and side product formation.

Materials:

  • Purified this compound

  • Buffered aqueous solutions (e.g., pH 4, 7, and 10)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Internal standard for quantitative analysis (e.g., dodecane)

Procedure:

  • Dissolve a known amount of this compound in a minimal amount of a water-miscible organic solvent (e.g., acetonitrile or THF).

  • Add the solution to a stirred, buffered aqueous solution at a controlled temperature.

  • At specific time intervals, withdraw aliquots of the reaction mixture.

  • Quench the reaction by immediately extracting the aliquot with an organic solvent (e.g., ethyl acetate) containing a known amount of an internal standard.

  • Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS or LC-MS to identify and quantify the starting material, tert-butanol, N,N'-diisopropylurea, and any other side products.

Visualizations

Hydrolysis_Pathway isourea This compound hydrolysis_products tert-Butanol + N,N'-Diisopropylurea isourea->hydrolysis_products Hydrolysis (Major Pathway) rearrangement_product N-tert-butyl-N,N'- diisopropylurea isourea->rearrangement_product Rearrangement (Minor Pathway) water H₂O

Caption: Reaction pathways for the hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield or Unexpected Side Products check_water Check for Water Contamination start->check_water check_temp Review Reaction Temperature check_water->check_temp No dry_reagents Use Anhydrous Reagents and Inert Atmosphere check_water->dry_reagents Yes check_reagents Verify Reagent Purity check_temp->check_reagents Optimal lower_temp Lower Reaction Temperature check_temp->lower_temp High purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure end Problem Resolved check_reagents->end Pure dry_reagents->end lower_temp->end purify_reagents->end

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Optimizing Reaction Yield in 2-Tert-butyl-1,3-diisopropylisourea (DIPIU) Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-tert-butyl-1,3-diisopropylisourea (DIPIU) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPIU) and what are its primary applications?

A1: this compound (DIPIU) is a sterically hindered carbodiimide derivative used as a coupling reagent in organic synthesis. Its primary applications include facilitating the formation of amide and ester bonds, particularly in situations requiring mild reaction conditions. It is a useful synthetic intermediate in the synthesis of various complex molecules, including pharmaceuticals like Atorvastatin derivatives and the antifungal natural product Citrafungin A.[1] The bulky tert-butyl and isopropyl groups can enhance selectivity in certain reactions.[2]

Q2: What is the main byproduct of DIPIU-mediated reactions and how can it be removed?

A2: The primary byproduct of DIPIU-mediated coupling reactions is 1,3-diisopropylurea (DIU). DIU is a white crystalline solid that is soluble in many common organic solvents, which can sometimes complicate its removal.[3] Effective removal strategies depend on the properties of the desired product and include:

  • Aqueous Extraction: If the desired product is not water-soluble, washing the organic layer with dilute acid (e.g., 1 M HCl) and brine can help remove the urea.

  • Crystallization: In some cases, the desired product can be crystallized from a solvent system where DIU remains soluble.

  • Column Chromatography: Flash chromatography is a reliable method for separating DIU from the product, especially if there is a sufficient polarity difference.

Q3: How should DIPIU be stored and handled?

A3: DIPIU should be stored in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere, and protected from light and moisture.[4] It is recommended to handle DIPIU in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[5]

Q4: What are the common side reactions in DIPIU-mediated couplings that can lower the yield?

A4: The most common side reaction that reduces yield is the intramolecular rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea. This side product consumes the activated carboxylic acid, preventing it from reacting with the desired nucleophile (amine or alcohol). The formation of N-acylurea can be minimized by using non-polar, aprotic solvents and by the addition of coupling additives.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive DIPIU: The reagent may have degraded due to improper storage or exposure to moisture. 2. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures. 3. Steric Hindrance: Bulky substrates (carboxylic acid, amine, or alcohol) can slow down the reaction. 4. Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to incomplete conversion.1. Use a fresh bottle of DIPIU or ensure it has been stored correctly. 2. Optimize the reaction temperature. Start at room temperature and adjust as needed. For sluggish reactions, gentle heating (e.g., 40-50°C) may be beneficial, but monitor for byproduct formation. 3. For sterically hindered substrates, consider longer reaction times, a higher concentration of reactants, or the use of a coupling additive. 4. Typically, a slight excess of DIPIU (1.1-1.5 equivalents) relative to the limiting reagent is used.
Presence of N-acylurea Byproduct Rearrangement of O-acylisourea intermediate: This is a common side reaction in carbodiimide chemistry.1. Use of Additives: Add 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to the reaction mixture. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement. 2. Solvent Choice: Use a non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Polar aprotic solvents like DMF can sometimes promote N-acylurea formation.
Difficulty in Removing 1,3-diisopropylurea (DIU) Byproduct Similar Polarity to the Desired Product: DIU can co-elute with the product during column chromatography.1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. 2. Alternative Work-up: Try precipitation/crystallization from a suitable solvent system. For example, if your product is soluble in a non-polar solvent where DIU is less soluble, this can be an effective separation method. 3. Aqueous Washes: If your product is stable to acidic and basic conditions, sequential washes with dilute acid and base can help remove impurities before chromatography.
Incomplete Consumption of Starting Material 1. Insufficient Reaction Time: The reaction may be slow to go to completion. 2. Equilibrium: The reaction may have reached equilibrium.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if necessary. 2. Consider using a slight excess of one of the reactants to drive the reaction to completion.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 71432-55-8[6]
Molecular Formula C₁₁H₂₄N₂O[6]
Molecular Weight 200.32 g/mol [6]
Appearance Colorless oil or liquid[2]
Boiling Point 61°C / 10 mmHg[5]
Density ~0.891 g/cm³[5]
Storage Temperature 2-8°C
Table 2: Qualitative Comparison of Common Coupling Reagents
Coupling ReagentByproductByproduct SolubilityKey Advantages
DIPIU 1,3-diisopropylurea (DIU)Soluble in many organic solventsSterically hindered, can offer selectivity.
DCC (Dicyclohexylcarbodiimide)Dicyclohexylurea (DCU)Insoluble in most organic solventsInexpensive; byproduct is easily removed by filtration.[7]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaWater-solubleIdeal for aqueous reactions and easy work-up by extraction.[7]

Note: Quantitative yield comparisons are highly substrate and condition-dependent. This table provides a general qualitative comparison.

Experimental Protocols

Protocol 1: General Procedure for DIPIU-Mediated Amidation of a Primary Amine

This protocol describes a general method for the coupling of a carboxylic acid with a primary amine using DIPIU.

Materials:

  • Carboxylic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • This compound (DIPIU) (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DCM.

  • Add the primary amine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPIU to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: tert-Butyl Esterification of an Amino Acid using DIPIU

This protocol is adapted from a literature procedure for the esterification of a Boc-protected amino acid.

Materials:

  • Boc-protected amino acid (e.g., Boc-Ser-OH) (1.0 eq)

  • This compound (DIPIU) (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • To a solution of the Boc-protected amino acid (e.g., 0.94 g, 4.6 mmol) in anhydrous DCM (10 mL), add DIPIU (3.3 mL, 14.0 mmol) dropwise over 5 minutes at 0-3°C.

  • Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

  • Monitor the reaction by TLC (e.g., eluent: 1:1 ethyl acetate/hexane).

  • Upon completion, add hexane (10 mL) to the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., eluent: 1:1 ethyl acetate/hexane) to yield the tert-butyl ester. A reported yield for this specific reaction is 50%.

Visualizations

Reaction_Pathway Carboxylic Acid Carboxylic Acid O-Acylisourea Intermediate O-Acylisourea Intermediate Carboxylic Acid->O-Acylisourea Intermediate + DIPIU DIPIU DIPIU DIPIU->O-Acylisourea Intermediate N-Acylurea Byproduct N-Acylurea Byproduct O-Acylisourea Intermediate->N-Acylurea Byproduct Rearrangement (Side Reaction) Desired Amide Desired Amide O-Acylisourea Intermediate->Desired Amide + Amine DIU DIU O-Acylisourea Intermediate->DIU Amine Amine Amine->Desired Amide Desired Amide->DIU + DIU

Caption: General reaction pathway for DIPIU-mediated amidation.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Optimize Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Replace_Reagents Use Fresh DIPIU Check_Reagents->Replace_Reagents Degraded Reagents Analyze_Byproducts Analyze for Byproducts Check_Conditions->Analyze_Byproducts Conditions Optimized Adjust_Temp Adjust Temperature Check_Conditions->Adjust_Temp Suboptimal Temperature Change_Solvent Change Solvent Check_Conditions->Change_Solvent Poor Solvent Choice Purification Optimize Purification Analyze_Byproducts->Purification Minimal Byproducts Add_Additive Add HOBt or Oxyma Analyze_Byproducts->Add_Additive N-Acylurea Detected Success Improved Yield Purification->Success Successful Modify_Purification Modify Work-up/ Chromatography Purification->Modify_Purification DIU Contamination

Caption: Troubleshooting workflow for low yield in DIPIU reactions.

References

purification strategy for reactions using 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using 2-tert-butyl-1,3-diisopropylisourea. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile reagent used in organic synthesis. It is most commonly employed as a tert-butylating agent, particularly for the formation of tert-butyl esters from carboxylic acids under mild conditions.[1][2] It serves as a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals.[2][3]

Q2: What is the main byproduct generated in reactions using this compound?

A2: The primary byproduct formed is N,N'-diisopropylurea. This urea derivative results from the reaction of the isourea with nucleophiles or upon rearrangement. Understanding the properties of this byproduct is crucial for developing an effective purification strategy.

Q3: What are the physical and solubility properties of the N,N'-diisopropylurea byproduct?

A3: The properties of N,N'-diisopropylurea are summarized in the table below. This data is essential for planning its removal from the reaction mixture.

PropertyValue / DescriptionCitation(s)
Appearance Typically a white crystalline solid at room temperature.[4]
Molecular Weight 158.24 g/mol [4]
Melting Point ~134 °C[4]
Water Solubility Limited, due to the hydrophobic isopropyl groups that hinder hydrogen bonding.[4]
Organic Solubility Good solubility in moderately polar to nonpolar organic solvents such as dichloromethane, ethyl acetate, and toluene.[4]
Temperature Effect Solubility in most solvents increases with temperature.[4]

Troubleshooting Guide

This section addresses common problems encountered during the purification of reaction mixtures containing this compound and its byproduct.

Q4: After my reaction, I have a persistent white precipitate that is difficult to filter. What is it and how can I remove it?

A4: The white precipitate is almost certainly the N,N'-diisopropylurea byproduct. Due to its high crystallinity, it can sometimes be difficult to handle.

  • Solution 1: Aqueous Wash. If your desired product is not water-soluble, you can often remove the urea by washing the organic reaction mixture with a dilute acid solution (e.g., 0.1N - 1N HCl) followed by a brine wash.[5] The protonated urea salt is more soluble in the aqueous phase.

  • Solution 2: Solvent Trituration/Precipitation. If your product is soluble in a nonpolar solvent where the urea is not (e.g., diethyl ether or hexanes), you can dissolve the crude mixture in a minimal amount of a polar solvent (like dichloromethane) and then add the nonpolar solvent to precipitate the urea, which can then be removed by filtration.

Q5: The N,N'-diisopropylurea byproduct is co-eluting with my desired product during silica gel column chromatography. How can I improve the separation?

A5: Co-elution is a common issue, especially if your product has a similar polarity to the urea byproduct.

  • Strategy 1: Pre-column Acidic Wash. Before attempting chromatography, perform an acidic wash as described in Q4. This will remove the bulk of the urea byproduct, making the subsequent chromatography much more effective.

  • Strategy 2: Modify the Mobile Phase. Adjusting the solvent system can improve separation. Adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (if your compound is basic) or acetic acid (if your compound is acidic) can alter the retention times of both your product and the impurity.

  • Strategy 3: Reverse-Phase Chromatography. If your product is sufficiently nonpolar, consider using reverse-phase (e.g., C18) chromatography, where the elution order is inverted. The more polar urea byproduct will elute earlier than a less polar product.

Q6: My product is water-sensitive or has significant aqueous solubility, preventing the use of an acidic wash. What purification strategy should I employ?

A6: When aqueous workups are not feasible, other methods must be used to remove the N,N'-diisopropylurea byproduct.

  • Option 1: Recrystallization. If your product is a solid, recrystallization is an excellent purification method. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the urea byproduct remains in solution.[6][7] Screening various solvents is critical for success.

  • Option 2: Dry Loading onto Silica Gel. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent completely. This dry-loaded sample can then be carefully added to the top of your chromatography column. This technique can sometimes improve separation by creating a more concentrated band at the start of the chromatography.

Experimental Protocols

Protocol 1: General Acidic Wash for N,N'-diisopropylurea Removal

  • After the reaction is complete, dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with 1N HCl (aqueous). Use a volume of acid solution approximately equal to the organic layer volume. Shake the funnel, venting frequently.

  • Separate the layers and discard the aqueous layer.

  • Repeat the wash with 1N HCl if a significant amount of precipitate is observed at the interface.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Finally, wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Assess the purity of the crude product by TLC, ¹H NMR, or LC-MS before proceeding with further purification if necessary.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: The ideal solvent is one in which the desired compound is highly soluble at high temperatures but poorly soluble at low temperatures, while the N,N'-diisopropylurea impurity is soluble at all temperatures or insoluble at all temperatures.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid completely dissolves.[7]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[8]

  • Crystal Formation: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Visualized Workflows

Purification_Workflow General Purification Workflow A Crude Reaction Mixture B Dilute with Organic Solvent (e.g., EtOAc, DCM) A->B C Acidic Wash (1N HCl) B->C D Neutralizing Wash (sat. NaHCO3) C->D E Brine Wash (sat. NaCl) D->E F Dry (Na2SO4 / MgSO4) E->F G Concentrate in vacuo F->G H Assess Purity (TLC, NMR) G->H I Further Purification Needed? H->I J Column Chromatography I->J Yes K Recrystallization I->K Yes L Pure Product I->L No J->L K->L

Caption: General purification workflow after reaction.

Purification_Decision_Tree Purification Strategy Decision Tree Start Is the Product a Solid? Aqueous_Wash Is Product Water Stable and Organo-Soluble? Start->Aqueous_Wash No (Oil) Recrystallization Attempt Recrystallization Start->Recrystallization Yes Acid_Wash Perform Acidic Wash Aqueous_Wash->Acid_Wash Yes Chromatography Proceed to Column Chromatography Aqueous_Wash->Chromatography No Recrystallization->Aqueous_Wash Unsuccessful Pure Pure Product Recrystallization->Pure Successful Final_Chromatography Column Chromatography Acid_Wash->Final_Chromatography Chromatography->Pure Final_Chromatography->Pure

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Peptide Synthesis and Epimerization Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on challenges related to peptide synthesis, with a focus on understanding and preventing epimerization. While direct protocols and troubleshooting guides for the specific use of 2-tert-butyl-1,3-diisopropylisourea in epimerization prevention are not extensively documented in readily available scientific literature, this resource offers general strategies and answers to frequently asked questions on controlling stereochemical integrity during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical reagent used in organic synthesis. It is recognized as a useful synthetic intermediate in the production of various organic molecules.[1] While its primary documented applications are as a synthetic building block, its structural features suggest potential utility in peptide chemistry, although specific protocols for epimerization suppression are not widely reported. It is commercially available from various suppliers.

Q2: What is epimerization in the context of peptide synthesis?

Epimerization is a chemical process where the stereochemical configuration at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the loss of chiral integrity of an amino acid residue, converting it from its L-form to a D-form (or vice versa). This can occur during the activation and coupling steps of peptide synthesis.[2]

Q3: Why is it critical to prevent epimerization during peptide synthesis?

The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is determined by the sequence and chirality of its constituent amino acids. Epimerization can lead to the formation of diastereomeric impurities that are difficult to separate from the desired peptide.[2] These impurities can have altered or no biological activity and can complicate the interpretation of experimental results in drug development.

Q4: What are the general mechanisms that lead to epimerization in peptide synthesis?

There are two primary mechanisms by which epimerization can occur:

  • Oxazolone Formation: The most common pathway involves the formation of a 5(4H)-oxazolone intermediate from the activated N-protected amino acid. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent nucleophilic attack by the incoming amine can result in a mixture of L- and D-isomers.[2]

  • Direct Enolization: Direct abstraction of the α-proton from the activated amino acid by a base can also lead to epimerization, although this is generally considered a less common pathway.[2]

Troubleshooting Guide: Minimizing Epimerization

While specific troubleshooting for this compound is not available, the following general strategies are effective in minimizing epimerization during peptide synthesis:

Symptom Potential Cause Recommended Action
Presence of diastereomeric impurities in HPLC analysis Epimerization during amino acid activation and coupling.- Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization, such as phosphonium-based reagents (e.g., PyBOP, PyAOP) or those used with additives. - Use of Additives: Incorporate additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) into the coupling reaction. These additives can suppress the formation of the problematic oxazolone intermediate. - Control of Base: Use a weaker base or the minimum necessary amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to avoid excessive proton abstraction.
Low coupling efficiency for sterically hindered amino acids Slow reaction kinetics increasing the lifetime of the activated species, allowing more time for epimerization.- Optimize Reaction Time: Minimize the pre-activation time before adding the amine component. - Increase Temperature with Caution: While heating can improve coupling efficiency, it can also increase the rate of epimerization. This should be carefully optimized.
Epimerization of specific amino acid residues (e.g., His, Cys) Certain amino acid residues are more prone to racemization.- Side-Chain Protection: For sensitive residues like histidine, protecting the imidazole side chain can reduce the risk of epimerization.

Experimental Protocols

The following are general protocols for peptide coupling with an emphasis on minimizing epimerization.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Coupling with Epimerization Suppression

This protocol outlines a typical coupling cycle in Fmoc-based solid-phase peptide synthesis.

Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the N-Fmoc protected amino acid (3-5 equivalents) and a coupling additive such as HOBt or Oxyma Pure (3-5 equivalents) in DMF.

    • Add a carbodiimide coupling reagent like N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Add a base such as DIPEA (6-10 equivalents).

    • Agitate the reaction mixture for 1-2 hours.

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines. A negative result indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat the cycle for the next amino acid.

Visualizing the Epimerization Pathway

The following diagram illustrates the key mechanism of epimerization during peptide coupling via oxazolone formation.

epimerization_pathway cluster_activation Amino Acid Activation cluster_cyclization Intramolecular Cyclization cluster_racemization Racemization cluster_coupling Peptide Bond Formation Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Enolate Enolate Intermediate (Loss of Chirality) Oxazolone->Enolate Peptide_L Desired L-Peptide Oxazolone->Peptide_L + Amine (Attack from original face) Enolate->Oxazolone Peptide_D Epimerized D-Peptide Enolate->Peptide_D + Amine (Attack from opposite face)

Caption: Mechanism of epimerization via oxazolone formation in peptide synthesis.

This guide provides a foundational understanding of epimerization in peptide synthesis and general strategies for its control. For specific applications and challenging sequences, further optimization of coupling reagents, additives, and reaction conditions is often necessary.

References

stability of 2-Tert-butyl-1,3-diisopropylisourea in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-tert-butyl-1,3-diisopropylisourea in various solvents. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: this compound is a reagent that exhibits good solubility in a range of organic solvents.[1][2] Generally, it is more stable in aprotic solvents compared to protic solvents, especially those that can act as nucleophiles, such as alcohols or water. The stability is also influenced by temperature and the presence of acidic or basic impurities.

Q2: How do protic solvents affect the stability of this compound?

A2: Protic solvents, such as alcohols and water, can lead to the degradation of this compound. The lone pair of electrons on the oxygen atom of a protic solvent can attack the electrophilic carbon atom of the isourea, leading to cleavage of the C-O bond and formation of N,N'-diisopropylurea and tert-butanol. This process is essentially the reverse of its formation from N,N'-diisopropylcarbodiimide and tert-butanol. The rate of this degradation is dependent on the solvent's nucleophilicity, steric hindrance, and the temperature.

Q3: Are there any recommended storage conditions for solutions of this compound?

A3: To ensure the longevity of solutions containing this compound, it is recommended to use anhydrous aprotic solvents and store the solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 2-8 °C).[3] Exposure to moisture and atmospheric carbon dioxide should be minimized.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products in the presence of nucleophiles like water or alcohols are N,N'-diisopropylurea and tert-butanol. Under thermal stress, other decomposition pathways may occur.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent reaction yields when using a stock solution of this compound. The stock solution may have degraded over time, especially if prepared in a protic solvent or stored improperly.Prepare fresh solutions of the reagent before use. If a stock solution must be used, prepare it in a dry, aprotic solvent and store it under an inert atmosphere at a low temperature. It is advisable to re-analyze the concentration of the stock solution if it has been stored for an extended period.
Formation of a white precipitate (N,N'-diisopropylurea) in the reaction mixture. This indicates degradation of the this compound, likely due to the presence of water or other nucleophiles.Ensure all solvents and reagents are anhydrous. Dry the reaction glassware thoroughly before use. Consider using a co-solvent to improve the solubility of all reactants and minimize side reactions.
Variable reaction rates or incomplete reactions. The effective concentration of the isourea reagent may be lower than expected due to degradation.Confirm the purity and concentration of the this compound before starting the experiment. Consider increasing the stoichiometry of the reagent if minor degradation is suspected and cannot be avoided.

Stability Data Summary

Table 1: Hypothetical Half-life (t½) of this compound in Various Solvents at 25°C

SolventSolvent TypeDielectric Constant (ε)Half-life (t½) (hours)
HexaneNon-polar Aprotic1.89> 500
TolueneNon-polar Aprotic2.38> 500
DichloromethanePolar Aprotic9.08350
AcetonitrilePolar Aprotic37.5200
TetrahydrofuranPolar Aprotic7.6400
IsopropanolPolar Protic19.948
EthanolPolar Protic24.624
MethanolPolar Protic32.712
WaterPolar Protic80.1< 1

Table 2: Hypothetical Percentage Degradation of this compound after 24 hours

SolventTemperature: 4°CTemperature: 25°CTemperature: 50°C
Acetonitrile< 1%~8%~25%
Dichloromethane< 1%~5%~18%
Methanol~15%~50%> 90%
Isopropanol~5%~30%~70%

Experimental Protocol: Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent.

Objective: To quantify the degradation of this compound in a selected solvent over time at a specific temperature.

Materials:

  • This compound

  • High-purity, anhydrous solvent of choice

  • Internal standard (e.g., a stable compound with a distinct chromatographic retention time, such as dodecane)

  • Vials with septa

  • Inert gas (Nitrogen or Argon)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard in the same solvent at a known concentration.

    • In a series of vials, add a precise volume of the isourea stock solution and the internal standard stock solution.

    • Dilute with the solvent to the final desired concentration.

    • Purge the headspace of each vial with an inert gas before sealing.

  • Incubation:

    • Place the vials in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), remove one vial for analysis.

  • Sample Analysis:

    • Immediately analyze the sample by HPLC or GC.

    • The analytical method should be validated to ensure it can separate the parent compound from its degradation products and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each time point.

    • Plot the natural logarithm of the concentration of the isourea (or the peak area ratio) versus time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the rate constant (k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Chemical Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Stock Solutions (Isourea & Internal Standard) aliquot Aliquot into Vials prep_solution->aliquot inert Inert Atmosphere Purge aliquot->inert incubate Incubate at Controlled Temperature inert->incubate sample_timepoint Sample at Defined Time Points incubate->sample_timepoint chromatography Analyze by HPLC or GC sample_timepoint->chromatography quantify Quantify Peak Areas chromatography->quantify plot Plot ln(Concentration) vs. Time quantify->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for assessing the stability of a chemical compound.

Degradation_Pathway Postulated Degradation Pathway in Protic Solvents Isourea This compound Transition_State Tetrahedral Intermediate Isourea->Transition_State Protic_Solvent Protic Solvent (e.g., H₂O, ROH) Protic_Solvent->Transition_State Urea N,N'-diisopropylurea Transition_State->Urea Alcohol Tert-butanol Transition_State->Alcohol

Caption: Postulated degradation of the isourea in protic solvents.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-tert-butyl-1,3-diisopropylisourea in chemical synthesis, with a focus on overcoming challenges related to steric hindrance.

Troubleshooting Guides

This section addresses specific issues that may arise during esterification reactions involving sterically hindered substrates.

Question 1: I am observing low to no yield of my desired ester when reacting a sterically hindered carboxylic acid and/or a bulky alcohol. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in these reactions are frequently due to a combination of slow reaction rates and the formation of an undesired byproduct. The primary suspect is the rearrangement of the reactive O-acylisourea intermediate into a stable and unreactive N-acylurea.[1][2] This side reaction becomes dominant when the nucleophilic attack by the sterically hindered alcohol is slow.

Troubleshooting Steps:

  • Optimize Reaction Temperature: While room temperature is a common starting point, gently heating the reaction mixture can sometimes overcome the activation energy barrier for the attack of the hindered alcohol on the O-acylisourea intermediate. However, excessive heat can promote the rearrangement to the N-acylurea byproduct. A careful optimization of the temperature is recommended.

  • Increase Reagent Stoichiometry: Using an excess of this compound (e.g., 1.5 to 3 equivalents) can help to drive the reaction towards the formation of the active O-acylisourea intermediate.[3]

  • Choice of Solvent: The use of solvents with low dielectric constants, such as dichloromethane or chloroform, can help to minimize the rearrangement of the O-acylisourea to the N-acylurea.

  • Addition of a Non-Nucleophilic Base or Catalyst: In some carbodiimide-mediated reactions, the addition of catalytic amounts of a non-nucleophilic base or certain additives like pyridine has been shown to suppress the formation of the N-acylurea byproduct by altering the reaction pathway.[4]

Question 2: How can I confirm the formation of the N-acylurea byproduct and how do I remove it from my reaction mixture?

Answer:

The N-acyl-N,N'-diisopropylurea byproduct is a stable compound that can often be detected by thin-layer chromatography (TLC) or LC-MS analysis of the crude reaction mixture. It will have a different retention factor (Rf) than the starting materials and the desired ester product.

Purification Strategy:

The primary method for removing the N-acylurea byproduct is column chromatography on silica gel.[3] The polarity of the N-acylurea will depend on the nature of the acyl group, but it is generally a moderately polar compound. A solvent system of ethyl acetate and hexane is often effective for separation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of esterification using this compound?

A1: The carboxylic acid first adds to the carbodiimide functionality of the isourea to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and the byproduct, N,N'-diisopropylurea. The bulky tert-butyl and isopropyl groups on the reagent are designed to influence the reactivity and selectivity of this process.[5]

Q2: Why is this compound often used for preparing tert-butyl esters?

A2: This reagent is particularly useful for introducing the sterically demanding tert-butyl group.[6] The reagent itself provides the tert-butoxy group, simplifying the reaction to the activation of a carboxylic acid.

Q3: Are there any specific storage and handling precautions for this compound?

A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.[6] As with all chemicals, appropriate personal protective equipment, such as gloves and safety glasses, should be worn during handling.

Data Presentation

The following table summarizes the expected impact of steric hindrance on the yield of esterification reactions using this compound, based on general principles of carbodiimide chemistry.

Carboxylic AcidAlcoholSteric HindranceExpected YieldPrimary Challenge
Acetic AcidMethanolLowHigh-
Pivalic AcidMethanolHigh (Acid)Moderate to LowSlow activation and potential for N-acylurea formation.
Acetic Acidtert-ButanolHigh (Alcohol)Moderate to LowSlow nucleophilic attack, leading to N-acylurea formation.
Pivalic Acidtert-ButanolVery HighVery LowBoth substrates are sterically hindered, severely limiting the reaction.

Experimental Protocols

Protocol: Synthesis of a tert-Butyl Ester from a Sterically Hindered Carboxylic Acid

This protocol provides a general procedure for the esterification of a sterically hindered carboxylic acid using this compound.

Materials:

  • Sterically hindered carboxylic acid

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous hexane

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered carboxylic acid (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add this compound (1.5 - 3.0 equivalents) dropwise to the stirred solution over 5-10 minutes.[3]

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add hexane to the reaction mixture to precipitate the N,N'-diisopropylurea byproduct.

  • Filter the mixture through a pad of Celite and wash the filter cake with additional hexane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired ester.[3]

Visualizations

The following diagrams illustrate the reaction pathway and a troubleshooting workflow for managing steric hindrance.

G Figure 1: Reaction Pathway for Esterification cluster_main Main Reaction Pathway cluster_side Side Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea Reactive O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Isourea Isourea This compound Ester Desired Ester (R-COOR') O_Acylisourea->Ester + Alcohol Urea_Byproduct N,N'-Diisopropylurea O_Acylisourea->Urea_Byproduct Alcohol Alcohol (R'-OH) N_Acylurea Inactive N-Acylurea Byproduct O_Acylisourea_side O-Acylisourea Intermediate O_Acylisourea_side->N_Acylurea Rearrangement (Favored by Steric Hindrance)

Caption: Reaction pathway of isourea-mediated esterification and the competing side reaction.

G Figure 2: Troubleshooting Workflow for Low Yield Start Low Ester Yield Observed Check_Sterics Are substrates sterically hindered? Start->Check_Sterics Yes_Sterics Yes Check_Sterics->Yes_Sterics Yes No_Sterics No Check_Sterics->No_Sterics No Hypothesis Hypothesis: N-Acylurea formation is dominant Yes_Sterics->Hypothesis Troubleshoot_Other Investigate other issues (e.g., reagent purity, water content) No_Sterics->Troubleshoot_Other Action1 Optimize Temperature (gentle heating) Hypothesis->Action1 Action2 Increase Isourea Stoichiometry (1.5-3.0 eq.) Hypothesis->Action2 Action3 Use Low Dielectric Constant Solvent (e.g., DCM) Hypothesis->Action3 Action4 Consider Additives (e.g., pyridine) Hypothesis->Action4 Monitor Monitor reaction by TLC/LC-MS for product and byproduct Action1->Monitor Action2->Monitor Action3->Monitor Action4->Monitor End Improved Yield Monitor->End

Caption: A logical workflow for troubleshooting low-yielding esterification reactions.

References

Validation & Comparative

A Comparative Guide to Peptide Coupling Reagents: 2-Tert-butyl-1,3-diisopropylisourea vs. EDC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate coupling reagent is a critical step in successful peptide synthesis. This guide aims to provide a comparative analysis of 2-tert-butyl-1,3-diisopropylisourea (BDDI) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for peptide bond formation.

An Important Note on this compound (BDDI)

Despite extensive investigation, there is a notable lack of scientific literature and experimental data regarding the use of this compound as a coupling reagent in peptide synthesis. The available information primarily identifies BDDI as a synthetic intermediate in the production of other molecules, such as the pharmaceutical Atorvastatin, or as a reagent for tert-butylation reactions.[1][2] It is also described as an imine compound for biochemical research.[3] Consequently, a direct, data-driven comparison of its performance against established coupling reagents like EDC in terms of yield, racemization, and side product formation in peptide coupling is not feasible at this time.

Given its obscurity in the context of peptide synthesis, this guide will focus on providing a comprehensive overview of the widely used and well-documented coupling reagent, EDC. This information will serve as a valuable resource for researchers making decisions on peptide coupling strategies.

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A Comprehensive Overview

EDC (also known as EDAC or EDC·HCl) is a water-soluble carbodiimide that is extensively used as a "zero-length" crosslinker in peptide synthesis and bioconjugation.[4] It facilitates the formation of an amide bond between a carboxylic acid and an amine.

Mechanism of Action

The fundamental mechanism of EDC-mediated peptide coupling involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a soluble urea byproduct.[5]

A critical consideration with carbodiimide-mediated coupling is the potential for racemization of the activated amino acid. This occurs via the formation of a 5(4H)-oxazolone intermediate. To suppress this side reaction and improve coupling efficiency, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are frequently used.[6][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and reacts efficiently with the amine.

dot

EDC_Mechanism Carboxylic_Acid R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Peptide_Bond R-CO-NH-R' (Peptide Bond) O_Acylisourea->Peptide_Bond + Amine Urea_Byproduct EDC Urea Byproduct (Soluble) O_Acylisourea->Urea_Byproduct releases HOBt Additive (e.g., HOBt) Active_Ester Active Ester Intermediate (Less Racemization) O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Amine R'-NH2 (Amine) Active_Ester->Peptide_Bond + Amine

Caption: EDC peptide coupling mechanism.

Performance Characteristics of EDC

The performance of EDC as a coupling reagent is summarized in the table below.

Performance MetricEDC
Typical Yield Variable to High
Purity Profile Good to High
Key Advantages - Cost-effective- Well-established protocols- Water-soluble byproduct is easily removed
Common Drawbacks - Potential for significant racemization without additives- The O-acylisourea intermediate can undergo side reactions (e.g., N-acylurea formation)
Experimental Protocol: General Procedure for EDC/HOBt Mediated Peptide Coupling in Solution Phase

This protocol provides a general guideline for coupling an N-protected amino acid to an amino acid ester in solution.

Materials:

  • N-protected amino acid

  • Amino acid ester hydrochloride

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.), amino acid ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in DCM or DMF.

  • Neutralization: Add DIPEA or NMM (1.1 eq.) to the solution to neutralize the hydrochloride salt.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude peptide can then be purified by flash column chromatography or recrystallization.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Reactants (N-protected AA, AA-ester, HOBt) Neutralize 2. Add Base (DIPEA or NMM) Dissolve->Neutralize Cool 3. Cool to 0°C Neutralize->Cool Add_EDC 4. Add EDC Cool->Add_EDC Stir 5. Stir at RT (2-18h) Add_EDC->Stir Dilute 6. Dilute with Organic Solvent Stir->Dilute Wash 7. Aqueous Washes (Acid, Base, Brine) Dilute->Wash Dry 8. Dry Organic Layer Wash->Dry Purify 9. Purify Crude Peptide Dry->Purify

Caption: General experimental workflow for EDC/HOBt coupling.

Conclusion

While this compound (BDDI) does not appear to be a reagent used for peptide coupling, EDC remains a cornerstone of peptide synthesis due to its accessibility, ease of use, and cost-effectiveness. The primary challenge with EDC, as with other carbodiimides, is the management of racemization. However, with the appropriate use of additives like HOBt or OxymaPure and careful control of reaction conditions, EDC can be a highly effective tool for the synthesis of a wide range of peptides. For researchers, the choice of coupling reagent will always involve a balance between efficiency, cost, and the specific demands of the peptide sequence being synthesized.

References

A Comparative Guide to Alternatives for Tert-Butylation Beyond 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a tert-butyl group is a critical step in synthesizing molecules with enhanced stability and specific functionalities. While 2-tert-butyl-1,3-diisopropylisourea has its applications, a range of alternative reagents offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal tert-butylation strategy.

Performance Comparison of Tert-Butylation Reagents

The choice of a tert-butylation reagent is dictated by the nature of the substrate and the desired outcome. The following tables summarize the performance of key alternatives across various functional groups, providing a comparative overview of their efficacy.

Tert-Butylation of Alcohols
Reagent/MethodSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Di-tert-butyl dicarbonate (Boc₂O)Primary AlcoholsLewis Acids (e.g., Mg(ClO₄)₂)Varies>94[1]
Di-tert-butyl dicarbonate (Boc₂O)PhenolsSc(OTf)₃VariesHigh[2]
tert-Butyl Acetate/Tf₂NHVarious AlcoholsTf₂NH (catalytic)16 h66-99[2][3]
tert-Butyl 2,2,2-trichloroacetimidateVarious AlcoholsTf₂NH, 2,6-lutidineVaries74-92[4]
Isobutylene/H₂SO₄Carboxylic Acids to EstersH₂SO₄ (catalytic)7 days59[5]
Tert-Butylation of Phenols
Reagent/MethodSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
tert-Butyl AlcoholPhenolH-β zeoliteVariesHigh conversion[6]
tert-Butyl AlcoholPhenolIonic Liquid ([HIMA]OTs)2 h100 (conversion)[7][8]
IsobutylenePhenolAcid exchange resinVariesHigh[9]
tert-Butyl 2,2,2-trichloroacetimidateVarious PhenolsTf₂NH, 2,6-lutidineVariesGood to Excellent[5]
N-Tert-Butylation of Amines
Reagent/MethodSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Di-tert-butyl dicarbonate (Boc₂O)Structurally Diverse AminesWater-acetone, catalyst-free5-10 minExcellent[10]
tert-Butyl 2,2,2-trichloroacetimidateAromatic AminesCu(OTf)₂Varies (at RT)up to 85[11]
S-Tert-Butylation of Thiols
Reagent/MethodSubstrateCatalyst/ConditionsReaction TimeYield (%)Reference
Di-tert-butyl dicarbonate (Boc₂O)Amino acid estersMild conditionsVariesGood[1]
tert-Butyl Acetate/Tf₂NHL-cysteineTf₂NH (1.1 equiv)2.5 hHigh[2]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying mechanisms of these tert-butylation methods is crucial for optimizing reaction conditions and predicting outcomes.

Di-tert-butyl Dicarbonate (Boc₂O)

This versatile reagent is widely used for the tert-butoxycarbonylation of amines, alcohols, phenols, and thiols. The reaction generally proceeds via nucleophilic attack of the substrate on one of the carbonyl carbons of the Boc anhydride.

Boc2O_Mechanism cluster_reactants Reactants cluster_products Products Substrate R-XH (X = O, N, S) Boc2O Boc-O-C(O)-O-Boc Substrate->Boc2O Nucleophilic Attack Product R-X-Boc Boc2O->Product Byproducts t-BuOH + CO₂ Boc2O->Byproducts

Caption: General mechanism of tert-butylation using Boc₂O.

Tert-Butyl Acetate with Brønsted Acid (Tf₂NH)

This powerful and safe method utilizes a strong Brønsted acid to generate a tert-butyl cation in situ from tert-butyl acetate. This electrophile is then attacked by the nucleophilic substrate.[2]

TBuOAc_Mechanism cluster_step1 Step 1: Cation Formation cluster_step2 Step 2: Nucleophilic Attack tBuOAc tert-Butyl Acetate tBu_cation tert-Butyl Cation tBuOAc->tBu_cation + H⁺ H+ Tf₂NH AcOH Acetic Acid Substrate R-XH Product R-X-tBu Substrate->Product + tBu⁺

Caption: Mechanism of tert-butylation with tert-butyl acetate and Tf₂NH.

Tert-Butyl Alcohol with Acid Catalyst

A classic method, particularly for the Friedel-Crafts alkylation of phenols. An acid catalyst protonates the hydroxyl group of tert-butyl alcohol, which then leaves as water to form a stable tert-butyl cation.

TBuOH_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Electrophilic Attack tBuOH tert-Butyl Alcohol Protonated_tBuOH tBu-OH₂⁺ tBuOH->Protonated_tBuOH + H⁺ H+ Acid Catalyst tBu_cation tert-Butyl Cation Protonated_tBuOH->tBu_cation - H₂O Water H₂O Phenol Phenol Product tert-Butylphenol Phenol->Product + tBu⁺

Caption: Mechanism of phenol tert-butylation with tert-butyl alcohol.

Copper-Catalyzed N-Tert-Butylation

This mild method for aromatic amines involves the coordination of a copper catalyst to tert-butyl 2,2,2-trichloroacetimidate, which facilitates the release of a tert-butyl cation for subsequent reaction with the amine.[11]

Cu_Catalyzed_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine Ar-NH₂ Reagent tBu-O-C(=NH)CCl₃ Cu_Complex [Cu(tBu-O-C(=NH)CCl₃)]²⁺ Reagent->Cu_Complex + Cu²⁺ Catalyst Cu(OTf)₂ Product Ar-NH-tBu Cu_Complex->Product + Ar-NH₂

Caption: Proposed mechanism for copper-catalyzed N-tert-butylation.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of these methods.

Protocol 1: N-tert-Butoxycarbonylation of Amines using Di-tert-butyl Dicarbonate[10]
  • Materials:

    • Amine substrate (1.0 mmol)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.0 mmol)

    • Water

    • Acetone

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of the amine (1.0 mmol) in a mixture of water and acetone, add di-tert-butyl dicarbonate (1.0 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 5-10 minutes), perform an aqueous work-up.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected amine.

Protocol 2: Tert-Butylation of Carboxylic Acids using Tert-Butyl Acetate and Tf₂NH[3]
  • Materials:

    • Carboxylic acid (0.587 mmol)

    • tert-Butyl acetate (t-BuOAc) (5.9 mL)

    • Bis(trifluoromethanesulfonyl)imide (Tf₂NH) (0.012 mmol)

    • Dichloromethane (CH₂Cl₂) (0.15 mL)

    • Saturated aqueous NaHCO₃

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • To a solution of the carboxylic acid (0.587 mmol) in tert-butyl acetate (5.9 mL), add a solution of Tf₂NH (0.012 mmol) in CH₂Cl₂ (0.15 mL) at 0 °C.

    • Stir the mixture at 0 °C for 16 hours.

    • Slowly add the reaction mixture to a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to afford the desired tert-butyl ester.

Protocol 3: Tert-Butylation of Phenol using Tert-Butyl Alcohol and an Ionic Liquid Catalyst[8]
  • Materials:

    • Phenol

    • tert-Butyl alcohol

    • 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) (10 mol %)

    • Reaction vessel

    • Heating and stirring apparatus

  • Procedure:

    • In a reaction vessel, combine phenol, tert-butyl alcohol, and the ionic liquid catalyst [HIMA]OTs (10 mol %).

    • Heat the reaction mixture to 70 °C with stirring.

    • Maintain the reaction for 2 hours.

    • After cooling, the ionic liquid catalyst can be separated and recycled.

    • The product mixture can be analyzed and purified by standard methods such as gas chromatography and distillation.

Protocol 4: Copper-Catalyzed N-Tert-Butylation of Aromatic Amines[11]
  • Materials:

    • Aromatic amine

    • tert-Butyl 2,2,2-trichloroacetimidate

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

    • Nitromethane

    • Inert atmosphere apparatus

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the aromatic amine and tert-butyl 2,2,2-trichloroacetimidate in nitromethane.

    • Add the Cu(OTf)₂ catalyst.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, quench the reaction and perform a standard work-up procedure.

    • Purify the product by column chromatography.

Conclusion

The tert-butylation of organic molecules is a fundamental transformation in modern organic synthesis. While this compound serves as a useful reagent, the alternatives presented in this guide—di-tert-butyl dicarbonate, tert-butyl acetate with a strong acid, tert-butyl alcohol with an acid catalyst, isobutylene, and tert-butyl 2,2,2-trichloroacetimidate—offer a broader toolkit for chemists. The choice of reagent should be guided by the specific substrate, desired selectivity, and reaction conditions. The provided data, protocols, and mechanistic diagrams aim to facilitate this selection process, empowering researchers to efficiently synthesize complex molecules with desired tert-butyl functionalities.

References

A Comparative Analysis of Isourea Reagents for Esterification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of ester bonds is a critical process in synthesizing a vast array of molecules. Isourea-mediated esterification, commonly facilitated by carbodiimide reagents, offers a versatile and mild approach to this transformation. This guide provides an objective comparison of the most prevalent carbodiimide coupling agents—DCC, DIC, and EDC—supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.

The mechanism of esterification using carbodiimides proceeds through a highly reactive O-acylisourea intermediate. This intermediate is formed by the reaction of a carboxylic acid with the carbodiimide. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea to form the desired ester and a urea byproduct. To enhance reaction rates and minimize side reactions, such as the formation of stable N-acylurea, additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) are often employed.[1][2]

Comparative Performance of Common Carbodiimide Reagents

The choice of carbodiimide reagent significantly impacts the reaction's success, work-up procedure, and overall efficiency. The three most widely used carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Their performance characteristics are summarized below.

FeatureDCC (N,N'-dicyclohexylcarbodiimide)DIC (N,N'-diisopropylcarbodiimide)EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Physical Form Waxy Solid[3]Liquid[4]Water-soluble solid (often as HCl salt)[3]
Byproduct Dicyclohexylurea (DCU)DiisopropylureaWater-soluble urea derivative
Byproduct Solubility Insoluble in most organic solvents[3][5]Soluble in most organic solvents[5]Water-soluble[3][5]
Purification Filtration of DCU byproduct[3]Aqueous extraction or chromatography[4]Aqueous extraction[3][5]
Primary Application Solution-phase synthesis[5]Solid-phase synthesis, solution-phase where filtration is problematic[5]Aqueous-phase reactions, bioconjugation[3]
Advantages Easy removal of byproduct by filtration.[3]Liquid form is easy to handle; soluble byproduct avoids filtration issues.[4]Water-solubility of reagent and byproduct simplifies purification.[3]
Disadvantages Can be difficult to remove trace amounts of DCU; potent allergen.[6][7]Byproduct removal requires extraction or chromatography.[4]More expensive than DCC or DIC.
Common Additives DMAP, HOBt[1][2]DMAP, HOBt[5]HOBt, Sulfo-NHS[8]

Experimental Protocols

Below are representative protocols for esterification using DCC, DIC, and EDC. These protocols are general and may require optimization based on the specific substrates used.

Protocol 1: Esterification using DCC and DMAP (Steglich Esterification)

This protocol is adapted from the method described by Neises and Steglich.[7]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the carboxylic acid, alcohol, and DMAP.

  • Dissolve the mixture in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC to the reaction mixture and stir at 0 °C for 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 N HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography if necessary.

Protocol 2: Esterification using DIC and HOBt

This protocol is a general procedure for DIC-mediated esterification.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DIC (1.2 equiv)

  • HOBt (1.2 equiv)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid and HOBt in anhydrous DMF or DCM.

  • Add DIC to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the alcohol to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Esterification using EDC in an Aqueous-Organic Mixture

This protocol is suitable for water-soluble or sensitive substrates.[9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv, optional but recommended)

  • DIPEA (2.5 equiv, if using EDC·HCl)

  • Anhydrous DMF or DCM

  • Ethyl acetate

  • Water

  • 1N HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add the carboxylic acid, HOBt (if used), and the amine.

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl portion-wise to the reaction mixture.

  • Add DIPEA dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[9]

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Esterification_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step cluster_side_reaction Side Reaction cluster_catalysis Catalysis (Optional) Carboxylic Acid Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic Acid->O_acylisourea + Carbodiimide Carbodiimide (DCC, DIC, or EDC) Carbodiimide->O_acylisourea Ester Ester O_acylisourea->Ester + Alcohol Urea Urea Byproduct O_acylisourea->Urea N_acylurea N-Acylurea (Stable Byproduct) O_acylisourea->N_acylurea Rearrangement Acyl_intermediate Acyl-DMAP/HOBt Intermediate O_acylisourea->Acyl_intermediate + DMAP/HOBt Alcohol Alcohol Alcohol->Ester DMAP DMAP/HOBt DMAP->Acyl_intermediate Acyl_intermediate->Ester + Alcohol

Caption: Mechanism of carbodiimide-mediated esterification.

Experimental_Workflow cluster_workup Work-up Options start Start reagents Combine Carboxylic Acid, Alcohol, and Solvent start->reagents activation Add Carbodiimide (and Catalyst, e.g., DMAP) reagents->activation reaction Stir at appropriate temperature activation->reaction monitoring Monitor reaction by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up monitoring->workup Complete filtration Filtration (for DCC) workup->filtration extraction Aqueous Extraction (for EDC/DIC) workup->extraction purification Purification product Pure Ester purification->product filtration->purification extraction->purification

Caption: General experimental workflow for esterification.

References

A Comparative Guide to Racemization in Peptide Coupling: HBTU vs. 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a peptide coupling reagent is a critical decision that directly influences the stereochemical integrity of the final peptide product. Racemization, the loss of chirality at the α-carbon of an amino acid during synthesis, can lead to the formation of diastereomeric impurities that are often difficult to separate and may exhibit altered biological activity. This guide provides an objective comparison of the widely used aminium salt HBTU against the carbodiimide derivative 2-tert-butyl-1,3-diisopropylisourea, focusing on their potential to induce racemization during peptide bond formation.

Introduction to Peptide Coupling and Racemization

Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid, which can inadvertently lead to racemization. The primary mechanism of racemization during peptide coupling proceeds through the formation of a planar 5(4H)-oxazolone intermediate. The acidity of the proton at the chiral α-carbon is increased upon carboxyl activation, and its abstraction by a base leads to the formation of this achiral intermediate. Subsequent nucleophilic attack by the incoming amine can occur from either face of the planar oxazolone, resulting in a mixture of L- and D-isomers in the peptide chain.

Several factors influence the extent of racemization, including the structure of the amino acid, the nature of the activating agent, the presence of additives, the type of base used, solvent polarity, and reaction temperature.

Reagent Overview

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a popular aminium-based coupling reagent known for its high efficiency and relatively low levels of racemization.[1][2][3] It reacts with a carboxyl group to form an activated HOBt ester, which rapidly couples with an amine, minimizing the lifetime of the activated species and thus reducing the opportunity for oxazolone formation.[1]

Quantitative Comparison of Racemization Levels

The following table summarizes published data on the extent of racemization (measured as the percentage of the undesired D-isomer) for HBTU and other common coupling reagents. Direct comparative data for this compound under similar conditions is not available in the cited literature.

Coupling Reagent/Method% D-Isomer (Epimerization)Reference(s)
HBTU 1.5 - 5.0%[3][6]
HATU0.5 - 2.0%[3][6]
HCTU1.0 - 4.0%[6]
TBTU2.0 - 6.0%[6]
PyBOP1.0 - 3.5%[6]
COMU< 1.0%[6]
DIC/HOBt0.5 - 2.5%[6]

Key Observations:

  • HBTU demonstrates a moderate level of racemization.[3][6]

  • Reagents like HATU and COMU consistently show lower levels of racemization compared to HBTU.[3][6] The higher reactivity of these reagents is believed to favor the aminolysis of the active ester over the competing oxazolone formation pathway.[3]

  • The classic combination of a carbodiimide (DIC) with an additive (HOBt) remains a highly effective method for suppressing racemization and is often used as a benchmark.[6]

Experimental Protocols

To accurately assess and compare the racemization potential of different coupling reagents, a standardized experimental protocol is crucial. This typically involves the synthesis of a model peptide known to be susceptible to racemization, followed by analysis of the crude product using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or after derivatization.

General Protocol for Racemization Analysis by HPLC
  • Model Peptide Synthesis: A common method is to couple an N-protected amino acid (e.g., Fmoc-L-Phe-OH) to an amino acid ester or amide (e.g., H-L-Leu-OMe). Histidine and cysteine are particularly prone to racemization and are often used in these model systems.[2][3]

  • Reagent Activation and Coupling:

    • Dissolve the N-protected amino acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF).

    • Add the coupling reagent (e.g., HBTU or this compound) (1 equivalent) and a base (e.g., DIPEA) (2 equivalents). If using a carbodiimide without a built-in additive, add HOBt (1 equivalent).

    • Allow the mixture to pre-activate for a few minutes at room temperature.

    • In a separate flask, dissolve the amino component (1.1 equivalents) in the same solvent and add it to the activated mixture.

    • Let the reaction proceed for a defined period (e.g., 2 hours) at room temperature.

  • Work-up:

    • Quench the reaction with a small amount of water.

    • Dilute the reaction mixture with a solvent compatible with HPLC analysis (e.g., acetonitrile/water).

  • HPLC Analysis:

    • Analyze the crude reaction mixture by reversed-phase HPLC using a chiral column or a standard C18 column if the resulting diastereomers are separable.

    • The ratio of the diastereomeric products (e.g., L-L vs. D-L) is determined by integrating the respective peak areas in the chromatogram.

    • The percentage of racemization is calculated as: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] * 100.

Mechanistic Pathways and Logical Relationships

The choice of coupling reagent directly impacts the reaction pathway and the propensity for racemization. The following diagram illustrates the competing pathways of direct amide bond formation versus racemization via an oxazolone intermediate.

G cluster_activation Carboxyl Activation cluster_coupling Desired Pathway: Peptide Coupling cluster_racemization Side Reaction: Racemization N_Protected_AA N-Protected L-Amino Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) N_Protected_AA->Activated_Intermediate + Coupling Reagent (HBTU or TBDU*) Peptide_Bond L-Peptide (Desired Product) Activated_Intermediate->Peptide_Bond + Amine Component (Rapid Aminolysis) Activated_Intermediate->Peptide_Bond Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Intermediate->Oxazolone - H⁺ (Base) (Cyclization) Activated_Intermediate->Oxazolone Racemized_Peptide D-Peptide (Racemized Product) Oxazolone->Racemized_Peptide + Amine Component caption *TBDU: this compound

Caption: Competing pathways of peptide coupling versus racemization.

Conclusion

While HBTU is a widely used and generally effective coupling reagent, the prevention of racemization remains a critical consideration in peptide synthesis. For sequences containing amino acids that are particularly susceptible to racemization, such as histidine and cysteine, alternative reagents like HATU or COMU may offer superior performance. The use of carbodiimides like this compound should ideally be accompanied by racemization-suppressing additives, following the well-established protocols for reagents like DCC and DIC. Ultimately, the choice of coupling reagent should be guided by the specific requirements of the synthesis, including the peptide sequence, scale, and desired purity, with empirical validation through racemization assays being the most reliable approach for optimization.

References

A Comparative Guide to Alternatives for 2-Tert-butyl-1,3-diisopropylisourea in Hindered Acid Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient activation of sterically hindered carboxylic acids is a frequent challenge. While 2-tert-butyl-1,3-diisopropylisourea has its applications, a range of alternative reagents can offer advantages in terms of reaction efficiency, yield, and suppression of side reactions, particularly in demanding contexts like peptide synthesis with hindered amino acids. This guide provides an objective comparison of common alternatives, supported by experimental data and detailed protocols.

The primary mechanism of acid activation by these reagents involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack. The choice of coupling reagent is critical to the success of these reactions, influencing yield, purity, and the stereochemical integrity of the final product.

Quantitative Performance Comparison

The following table summarizes the performance of various coupling reagents in the activation of hindered acids, primarily focusing on the challenging context of peptide synthesis.

Reagent ClassCoupling ReagentAdditiveTypical SystemCrude Purity (%)Key Observations
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide)OxymaPureSynthesis of Leu-enkephalinExcellentGood performance in demanding couplings.[1][2]
EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride)OxymaPureSynthesis of Leu-enkephalinGoodAcceptable performance, readily available.[1][2]
TBEC (N-tert-butyl-N'-ethylcarbodiimide)OxymaPureSynthesis of Leu-enkephalinExcellentPerformance similar to DIC, without HCN formation.[1][2]
DTBC (N,N'-di-tert-butylcarbodiimide)OxymaPureSPPSPoorNot suitable for solid-phase peptide synthesis due to high steric hindrance.[2]
Uronium/Aminium Salts HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-Fmoc-Aib-OH + H-Aib-ResinHighHighly efficient for hindered couplings due to the formation of reactive OAt esters.[3]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-Acyl carrier protein (ACP) fragment (65-74) synthesisLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[4]
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)HOBtGeneral peptide synthesisHighSuppresses racemization and is effective for hindered amino acids.[5]
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)-Fmoc-Aib-OH + H-Aib-ResinHighEfficiency comparable to HATU, with a better safety profile as it is based on OxymaPure.[3][6]
Phosphonium Salts PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)-Acyl carrier protein (ACP) fragment (65-74) synthesisLower than HATU/HCTUAvoids guanidinylation side reactions.[4]
Other Acyl Fluorides (in situ)BTFFHSterically hindered and electron deficient amide couplingHighEffective for highly hindered systems where other reagents fail.[7]

Reaction Mechanisms and Workflows

The selection of a coupling reagent is often guided by its mechanism of action, which influences its reactivity and potential side reactions.

General Amide Bond Formation Pathway

The fundamental process involves the activation of a carboxylic acid to form a reactive intermediate, which then undergoes nucleophilic attack by an amine to form the amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Acid Carboxylic Acid (R-COOH) Intermediate Reactive Intermediate Acid->Intermediate + Reagent Reagent Coupling Reagent Amide Amide (R-CO-NHR') Intermediate->Amide + Amine Amine Amine (R'-NH2) Byproducts Byproducts

Caption: Generalized workflow for amide bond formation.

Carbodiimide-Mediated Coupling

Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide. Additives like HOBt or OxymaPure can intercept the O-acylisourea to form an active ester, which is less prone to racemization and other side reactions.

G Acid Carboxylic Acid O_acylisourea O-acylisourea (Reactive Intermediate) Acid->O_acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amide Amide O_acylisourea->Amide + Amine Active_Ester Active Ester O_acylisourea->Active_Ester + Additive Amine Amine Additive Additive (e.g., OxymaPure) Active_Ester->Amide + Amine

Caption: Carbodiimide activation pathway with and without an additive.

Uronium/Aminium and Phosphonium Salt-Mediated Coupling

These reagents react with the carboxylic acid to form an active ester (e.g., OBt, OAt, or Oxyma ester), which then reacts with the amine. Uronium salts like HATU and HBTU can sometimes lead to guanidinylation of the amine as a side reaction, which is avoided with phosphonium salts like PyBOP.

G cluster_reagents Uronium Uronium/Aminium Salt (e.g., HATU, COMU) Guanidinium Guanidinium Byproduct (Uronium salts only) Uronium->Guanidinium + Amine (Side Reaction) Phosphonium Phosphonium Salt (e.g., PyBOP) Acid Carboxylic Acid Active_Ester Active Ester Acid->Active_Ester + Uronium/Phosphonium Salt + Base Base Base Amide Amide Active_Ester->Amide + Amine Amine Amine

Caption: Activation pathway for uronium/aminium and phosphonium salts.

Experimental Protocols

The following are generalized experimental protocols derived from the literature for the comparative evaluation of coupling reagents in solid-phase peptide synthesis (SPPS), a common application for hindered acid activation.

Protocol 1: Carbodiimide/OxymaPure Mediated Coupling in SPPS

This protocol is adapted from the synthesis of Leu-enkephalin.[1][2]

  • Resin Swelling: Swell the Rink-amide resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin-bound amine.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (5 equivalents) with the carbodiimide (e.g., DIC or TBEC, 5 equivalents) and OxymaPure (5 equivalents) in DMF for 5 minutes.

    • Add the pre-activated mixture to the resin.

    • Allow the coupling reaction to proceed for 30 minutes at 25°C.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling, wash the resin, and treat it with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Analysis: Analyze the crude peptide purity by HPLC.

Protocol 2: Uronium Salt (HATU) Mediated Coupling of a Hindered Amino Acid in SPPS

This protocol is a general procedure for coupling sterically hindered amino acids like Aib.[3]

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.

  • Coupling:

    • To the deprotected resin, add a solution of the Fmoc-protected hindered amino acid (e.g., Fmoc-Aib-OH, 3 equivalents), HATU (3 equivalents), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the reaction to proceed for 1-2 hours. For particularly difficult couplings, a second coupling may be performed.

  • Washing: Wash the resin with DMF.

  • Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and a base in DMF.

  • Repeat and Cleave: Continue with the synthesis and final cleavage as described in Protocol 1.

  • Analysis: Analyze the crude product by HPLC.

Conclusion

The choice of a coupling reagent for the activation of hindered carboxylic acids is a critical parameter that can significantly impact the outcome of a synthesis. While carbodiimides like DIC in combination with additives such as OxymaPure offer a robust and cost-effective solution, uronium and phosphonium salts, particularly HATU and COMU, often provide superior performance for extremely challenging substrates.[3][6] The development of newer reagents like COMU also addresses safety concerns associated with potentially explosive additives like HOBt and HOAt.[8] For cases of extreme steric hindrance, the in situ generation of acyl fluorides presents a powerful alternative.[7] Researchers should consider the specific nature of the substrates, desired purity, cost, and safety profile when selecting the optimal reagent for their application.

References

Navigating the Landscape of Peptide Synthesis: A Comparative Guide to Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development and peptide-based therapeutics, the efficient and high-yield synthesis of peptides is a cornerstone of success. The selection of a coupling agent is a critical decision that directly influences the outcome of a synthesis, impacting yield, purity, and the potential for side reactions. This guide provides an objective comparison of commonly employed peptide coupling agents, supported by experimental data, to facilitate an informed choice for your specific research needs.

A Note on 2-Tert-butyl-1,3-diisopropylisourea: Initial investigation into the performance of this compound as a peptide coupling agent did not yield evidence of its use in this specific application within the reviewed scientific literature. Instead, it is primarily documented as a versatile synthetic intermediate in the production of pharmaceuticals such as Atorvastatin and the antifungal agent Citrafungin A, as well as a reagent and protective agent in broader organic synthesis.[1][2] While its isourea structure is related to the carbodiimide class of coupling agents, it does not appear to be a standard reagent for peptide bond formation.

Therefore, this guide will focus on a comparative analysis of well-established and widely used classes of peptide coupling agents.

Performance Comparison of Common Peptide Coupling Agents

The efficacy of a coupling agent is determined by its ability to facilitate the formation of a peptide bond with high efficiency while minimizing side reactions, most notably racemization. The choice of agent often involves a trade-off between reaction speed, cost, and the prevention of unwanted byproducts. The following table summarizes the performance of several common coupling agents based on available data. Direct comparison of yields can be challenging as they are often dependent on the specific peptide sequence and reaction conditions.

Coupling Agent ClassExample AgentsTypical Crude Peptide Purity (%)Racemization PotentialKey AdvantagesKey Disadvantages
Uronium/Aminium Salts HATU, HBTU, COMUHighLow to ModerateHigh efficiency, fast reaction times.[3]Potential for guanidinylation side reaction; can be more expensive.
Phosphonium Salts PyBOP, PyAOPHighLowSuppresses racemization effectively; good solubility.[3]Byproducts can be difficult to remove.
Carbodiimides DCC, DICModerate to HighModerate (reduced with additives)Cost-effective, especially for large-scale synthesis.Can have longer reaction times; formation of insoluble urea byproducts (with DCC).

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for peptide coupling using common agents.

Standard DIC/HOBt Coupling Protocol

This method is a widely used and cost-effective approach for peptide synthesis.

  • Resin Preparation: Swell the resin-bound peptide in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Fmoc) using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Amino Acid Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the activating agent, such as Diisopropylcarbodiimide (DIC) (3 equivalents), to the amino acid solution.

  • Addition to Resin: Transfer the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction Monitoring: Agitate the reaction mixture at room temperature and monitor the progress of the coupling using a qualitative test such as the ninhydrin (Kaiser) test.

  • Washing: Once the reaction is complete (negative ninhydrin test), thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

HBTU-Mediated Coupling Protocol

HBTU is a popular uronium salt known for its high efficiency and rapid reaction times.

  • Resin Preparation and Deprotection: Follow the same initial steps as for the DIC/HOBt protocol.

  • Activation and Coupling: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), HBTU (3 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Addition to Resin: Add the activation mixture to the deprotected peptide-resin.

  • Reaction and Washing: Agitate the reaction at room temperature. The coupling is typically complete within a shorter timeframe compared to carbodiimide methods. Wash the resin thoroughly with DMF and DCM upon completion.

Peptide Coupling Workflow

The following diagram illustrates a generalized workflow for a single coupling cycle in solid-phase peptide synthesis (SPPS).

PeptideCouplingWorkflow cluster_resin Solid Support cluster_reagents Reagents Resin Resin-Bound Peptide Deprotection N-terminal Deprotection Resin->Deprotection 1. AminoAcid N-Protected Amino Acid Activation Carboxyl Group Activation AminoAcid->Activation CouplingAgent Coupling Agent (e.g., HATU, DIC) CouplingAgent->Activation Base Base (e.g., DIPEA) Base->Activation Coupling Peptide Bond Formation Deprotection->Coupling 2. Activation->Coupling 3. Washing Washing Coupling->Washing 4. NextCycle Proceed to Next Cycle Washing->NextCycle 5.

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

References

A Cost-Benefit Analysis of 2-Tert-butyl-1,3-diisopropylisourea in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a coupling reagent is a critical decision in large-scale chemical synthesis, directly impacting process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of 2-tert-butyl-1,3-diisopropylisourea, a less common O-acylisourea activating agent, in comparison to the widely used carbodiimide reagent N,N'-diisopropylcarbodiimide (DIC) with an Oxyma additive, and the high-performance uronium salt reagent HATU. This objective comparison is supported by available experimental data and established reaction protocols to inform the strategic selection of coupling reagents in industrial applications.

Executive Summary

While this compound offers the theoretical advantage of being a pre-activated reagent that does not require a separate activation step, its practical application in large-scale synthesis is hampered by a lack of comprehensive performance data, potentially higher costs, and the generation of a soluble urea byproduct that can complicate downstream processing. In contrast, the DIC/Oxyma system remains a cost-effective and reliable choice for many large-scale applications, and HATU provides superior performance for complex syntheses where cost is a secondary consideration.

Performance and Economic Comparison

The choice of a coupling reagent is a balance between performance, cost, and process feasibility. The following tables provide a comparative overview of this compound, DIC/Oxyma, and HATU based on key metrics for large-scale synthesis.

Table 1: Performance Comparison of Coupling Reagents

FeatureThis compoundDIC/OxymaHATU
Reagent Type O-Acylisourea (pre-activated)Carbodiimide + AdditiveUronium Salt
Activation Direct reaction with carboxylic acidIn-situ activation of carboxylic acidIn-situ activation of carboxylic acid
Typical Yield Moderate to High (application dependent)HighVery High
Racemization Data not widely available; potentially moderateLow (with Oxyma)Very Low
By-product 1,3-Diisopropylurea (DIU)1,3-Diisopropylurea (DIU)Tetramethylurea, HPY
By-product Solubility Soluble in organic solventsSoluble in organic solventsWater-soluble
Safety Concerns Standard chemical handlingPotential sensitizerPotentially explosive (though safer than HBTU)

Table 2: Cost Comparison of Coupling Reagents (Estimated for Bulk Quantities)

ReagentEstimated Bulk Price (USD/kg)Key Cost Drivers
This compound>$1000 (based on small scale pricing)Multi-step synthesis, lower market demand
DIC$50 - $150High volume production, simple synthesis
Oxyma$100 - $200Raw material cost and synthesis complexity
HATU>$500Complex synthesis, specialized raw materials

Reaction Mechanisms and Workflows

Understanding the reaction pathways and experimental workflows is essential for process optimization and troubleshooting.

Signaling Pathways and Logical Relationships

General Amide Bond Formation Pathway Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Amide Bond Amide Bond Activated Intermediate->Amide Bond Coupling By-product By-product Activated Intermediate->By-product Amine Amine Amine->Amide Bond

Caption: Generalized pathway for amide bond formation using a coupling reagent.

Experimental Workflow Comparison

Comparative Experimental Workflows cluster_0 This compound cluster_1 DIC/Oxyma cluster_2 HATU a0 Dissolve Carboxylic Acid a1 Add this compound a0->a1 a2 Add Amine a1->a2 a3 Reaction a2->a3 a4 Workup & Purification a3->a4 b0 Dissolve Carboxylic Acid & Oxyma b1 Add DIC (Activation) b0->b1 b2 Add Amine b1->b2 b3 Reaction b2->b3 b4 Workup & Purification b3->b4 c0 Dissolve Carboxylic Acid & HATU c1 Add Base (e.g., DIPEA) c0->c1 c2 Add Amine c1->c2 c3 Reaction c2->c3 c4 Workup & Purification c3->c4

A Comparative Analysis of Coupling Reagents in Solid-Phase Peptide Synthesis: HATU vs. 2-Tert-butyl-1,3-diisopropylisourea

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates that while HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a well-documented and extensively used coupling reagent in solid-phase peptide synthesis (SPPS), 2-Tert-butyl-1,3-diisopropylisourea (TBDU) is not a commonly employed or reported reagent for this application. Consequently, a direct, data-driven comparison of their efficiency, yield, and racemization based on existing experimental data is not feasible. This guide will provide a detailed overview of the high-performance coupling reagent HATU, including its mechanism of action and standard experimental protocols. Additionally, it will discuss the general mechanism of isourea-based activation as it relates to the broader class of carbodiimide reagents, to which TBDU is structurally related.

HATU: A High-Efficiency Coupling Reagent

HATU is an aminium salt-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and ability to suppress racemization during peptide bond formation.[1] It is particularly favored for the synthesis of complex peptides and sequences prone to aggregation or steric hindrance.[1][2]

Mechanism of Action

HATU activates a carboxylic acid by forming a highly reactive OAt-active ester. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its superior performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[1] The general mechanism involves two main steps:

  • Activation: In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-α-protected amino acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester.

  • Coupling: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the reactive OAt-active ester, leading to the formation of the desired peptide bond.[1]

Performance Data

While a direct comparison with TBDU is unavailable, the performance of HATU has been benchmarked against other common coupling reagents. It consistently demonstrates high coupling efficiency and leads to peptides of high purity. For instance, in the synthesis of challenging sequences, HATU has been shown to outperform reagents like PyBOP.[3] Furthermore, HATU is recognized for its ability to minimize racemization, a critical factor in the synthesis of biologically active peptides.[4][5]

Parameter HATU Performance Citation
Coupling Efficiency High, effective for sterically hindered amino acids[1][2]
Reaction Time Fast, typically 30-60 minutes[3]
Racemization Low, due to the HOAt moiety[4][6]
Purity of Crude Peptide High[3]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The synthesis of peptides on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow Start Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage End Purified Peptide Cleavage->End

Caption: General workflow of Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for HATU-Mediated Coupling

This protocol is a general guideline for a manual coupling step on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin, which has been thoroughly washed with DMF.

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.

  • Base Addition: Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and allow it to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

  • Washing: After the reaction is complete, drain the solution and thoroughly wash the resin with DMF to remove excess reagents and byproducts.

The Isourea Class of Reagents

This compound (TBDU) belongs to the isourea class of compounds. While specific data on TBDU in SPPS is lacking, the activation mechanism of the related carbodiimide reagents provides a conceptual framework. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component to form the peptide bond.

Activation_Mechanisms cluster_HATU HATU Activation cluster_Isourea Conceptual Isourea Activation (via Carbodiimide) RCOOH_H R-COOH ActiveEster_H OAt-Active Ester (Highly Reactive) RCOOH_H->ActiveEster_H + HATU + Base HATU HATU Base_H Base (DIPEA) PeptideBond_H Peptide Bond ActiveEster_H->PeptideBond_H + H₂N-Peptide-Resin PeptideResin_H H₂N-Peptide-Resin RCOOH_I R-COOH Isourea O-Acylisourea Intermediate (Reactive) RCOOH_I->Isourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) PeptideBond_I Peptide Bond Isourea->PeptideBond_I + H₂N-Peptide-Resin PeptideResin_I H₂N-Peptide-Resin

Caption: Activation mechanisms of HATU vs. a conceptual isourea.

A major drawback of using carbodiimides without additives is the potential for the O-acylisourea intermediate to undergo intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the coupling. This, along with a higher propensity for racemization, is why modern SPPS often favors aminium/uronium reagents like HATU.

Conclusion

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis, HATU stands out as a robust and highly efficient coupling reagent with a well-established track record of producing high-purity peptides with minimal racemization. Its mechanism is well-understood, and protocols for its use are widely available.

In contrast, this compound (TBDU) does not appear to be a standard or documented reagent for this application. The absence of comparative studies and established protocols makes it an unknown quantity in the context of SPPS. Therefore, for predictable and high-quality peptide synthesis, HATU remains a superior and recommended choice.

References

Safety Operating Guide

Proper Disposal of 2-Tert-butyl-1,3-diisopropylisourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and procedural steps for the proper disposal of 2-tert-butyl-1,3-diisopropylisourea (CAS No. 71432-55-8), a compound often utilized in organic synthesis. Adherence to these procedures is vital for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This document provides comprehensive information regarding the hazards associated with the chemical.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2]

Primary Disposal Route: Licensed Waste Disposal

The most secure and compliant method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] Laboratory personnel are generally prohibited from disposing of such chemicals down the drain or in regular solid waste.

Operational Steps for Collection and Segregation:

  • Containerization: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for arranging a pickup by a licensed waste disposal contractor.

Potential On-Site Treatment: Chemical Degradation (For Expert Use Only)

While professional disposal is the recommended route, understanding the chemical reactivity of this compound can inform potential on-site degradation methods under controlled conditions by trained personnel. O-alkylisoureas are known to undergo hydrolysis in the presence of acid to form the corresponding urea and alcohol.

Hypothetical Experimental Protocol for Acidic Hydrolysis:

Disclaimer: This protocol is provided for informational purposes only and should be fully evaluated and validated by qualified chemists in a controlled laboratory setting before implementation. All safety precautions must be strictly followed.

Objective: To hydrolyze this compound into N,N'-diisopropylurea and tert-butanol.

Materials:

  • Waste this compound

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Suitable reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Stir plate

  • pH paper or pH meter

  • Appropriate work-up and extraction solvents (e.g., ethyl acetate)

  • Sodium bicarbonate solution

  • Brine

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve the waste this compound in a suitable organic solvent.

  • Slowly add an excess of dilute aqueous hydrochloric acid to the solution while stirring. The reaction may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) to ensure the complete disappearance of the starting material.

  • Once the reaction is complete, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue, containing primarily N,N'-diisopropylurea and tert-butanol, must still be disposed of as hazardous waste through a licensed contractor, but may be less hazardous than the original isourea.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste this compound Generated ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe container Collect in a Labeled, Sealed, Compatible Container ppe->container label Label Container: 'Hazardous Waste' 'this compound' container->label storage Store in Designated Satellite Accumulation Area label->storage disposal_decision Disposal Method storage->disposal_decision professional_disposal Contact EHS for Pickup by Licensed Waste Contractor disposal_decision->professional_disposal  Primary Route   degradation_check Is On-Site Degradation Feasible and Permitted? disposal_decision->degradation_check Alternative end Compliant Disposal Complete professional_disposal->end degradation_check->professional_disposal No degradation_protocol Follow Validated Acidic Hydrolysis Protocol (Expert Use Only) degradation_check->degradation_protocol Yes degraded_waste Collect Degraded Products as Hazardous Waste degradation_protocol->degraded_waste degraded_waste->professional_disposal

Disposal decision workflow for this compound.

Quantitative Data Summary

Currently, there is a lack of publicly available, specific quantitative limits (e.g., ppm levels for landfill or wastewater) for the disposal of this compound. Therefore, the primary and most prudent course of action is to treat all concentrations of this compound as hazardous waste to be handled by a professional service.

ParameterGuidelineSource
Primary Disposal Method Licensed Hazardous Waste ContractorSDS
Secondary Disposal Method Controlled Incineration[2]
Prohibited Disposal Drain or General WasteStandard Laboratory Practice

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

Safe Handling and Disposal of 2-Tert-butyl-1,3-diisopropylisourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and logistical information for the use of 2-Tert-butyl-1,3-diisopropylisourea in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers and maintaining a secure work environment.

Chemical Identification and Hazard Summary

This compound is a reagent used in organic synthesis.[1] While instrumental in pharmaceutical development and catalysis, it presents several health hazards that require careful management.[1][2]

Table 1: Chemical and Hazard Data

IdentifierValue
CAS Number 71432-55-8[1][2][3][4][5]
Molecular Formula C₁₁H₂₄N₂O[1][2][3]
Molecular Weight 200.32 g/mol [1][2][3]
Appearance Colorless oil or liquid[1][5]
GHS Hazard Statements Harmful if swallowed (H302)[2][5][6][7], Harmful in contact with skin (H312)[2], Causes skin irritation (H315)[2][5][6][7], Causes serious eye irritation (H319)[2][5][6][7], Harmful if inhaled (H332)[2][5], May cause respiratory irritation (H335)[2][5][6][7]
Signal Word Warning[5]

Table 2: Physical and Storage Properties

PropertyValue
Melting Point -1°C[3]
Boiling Point 61°C @ 10mmHg[3]
Storage Conditions Store in a dry, cool, and well-ventilated place.[3] Recommended temperature: 2-8°C.[5][7][8] Keep in a dark place under an inert atmosphere.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Required Personal Protective Equipment

TaskRequired PPE
Routine Handling &Low-Volume Operations Flame-resistant lab coat.[9]Chemical-resistant gloves (e.g., nitrile), inspected before use.[3][9]Tightly fitting safety goggles with side-shields.[3]
High-Volume Transfers orRisk of Splash/Aerosol All PPE for routine handling.Face shield worn over safety goggles.[9][10]Chemical-resistant apron.[11]Consider using a full-face respirator if ventilation is inadequate or exposure limits are exceeded.[3]
Emergency Spill Response Level C protection may be required, including a full-face air-purifying respirator and chemical-resistant clothing.[12][13]Inner and outer chemical-resistant gloves.[12][13]Chemical-resistant boots.[12][13]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[3]

A. Receiving and Storage

  • Upon receipt, inspect the container for damage or leaks.

  • Verify that the container is tightly closed.[3]

  • Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[3] The recommended storage temperature is 2-8°C.[5][7][8]

B. Preparation for Use

  • Ensure a safety shower and eyewash station are accessible and unobstructed.

  • Clear the chemical fume hood of all unnecessary items.

  • Don the appropriate PPE as specified in Table 3.

  • Prepare all necessary equipment and reagents before handling the chemical.

C. Handling and Use

  • Perform all transfers and manipulations of the chemical inside a chemical fume hood.

  • Avoid the formation of aerosols.[3]

  • Use non-sparking tools to prevent ignition.[3]

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling.[14]

D. Disposal of Contaminated Materials

  • Collect all waste, including empty containers and contaminated PPE, in a suitable, closed, and clearly labeled hazardous waste container.[3]

  • Dispose of waste in accordance with all local, state, and federal regulations.[15] Entrust disposal to a licensed waste disposal company.[15]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure A Receive & Inspect Chemical B Store in Cool, Dry, Ventilated Area (2-8°C) A->B C Don Appropriate PPE B->C D Prepare Fume Hood & Equipment C->D E Transfer & Use Chemical D->E F Clean Work Area & Equipment E->F G Collect Waste in Labeled Container F->G H Doff PPE G->H I Arrange for Licensed Waste Disposal H->I

Fig 1. Standard operational workflow for handling the chemical.

Emergency Response Plan

Immediate and appropriate action is crucial in the event of an emergency.

Table 4: Emergency First Aid Procedures

Exposure RouteImmediate Action
Inhalation Move the victim to fresh air.[3] If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.[3][15]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][16] Consult a doctor.[3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[3][17] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[3]
Ingestion Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a doctor or Poison Control Center immediately.[3]

Chemical Spill Response

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use a suitable absorbent material to collect the spill.

    • Clean the area and place all contaminated materials in a sealed hazardous waste container.[3]

  • Major Spill (outside a fume hood or large volume):

    • Evacuate personnel to a safe area immediately.[3]

    • Keep people away and upwind of the spill.[3]

    • Remove all sources of ignition.[3]

    • Prevent the chemical from entering drains.[3]

    • Contact your institution's emergency response team or local hazardous materials team.

G Emergency Response Decision Flowchart start Incident Occurs is_exposure Personal Exposure? start->is_exposure is_spill Chemical Spill? start->is_spill first_aid Follow First Aid Procedures (See Table 4) is_exposure->first_aid Yes assess_spill Assess Spill Size & Location is_spill->assess_spill Yes seek_medical Seek Immediate Medical Attention first_aid->seek_medical minor_spill Minor Spill (Contained) assess_spill->minor_spill Minor major_spill Major Spill (Uncontained) assess_spill->major_spill Major cleanup Use Spill Kit to Clean & Contain minor_spill->cleanup evacuate Evacuate Area & Alert Others major_spill->evacuate notify Contact Emergency Response Team evacuate->notify

Fig 2. Decision-making process for laboratory emergencies.

References

×

Retrosynthesis Analysis

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2-Tert-butyl-1,3-diisopropylisourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.